molecular formula C9H17NOS B6523329 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one CAS No. 1339124-82-1

2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one

Cat. No.: B6523329
CAS No.: 1339124-82-1
M. Wt: 187.30 g/mol
InChI Key: ANJQSXYVVJJIIN-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one is a useful research compound. Its molecular formula is C9H17NOS and its molecular weight is 187.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 187.10308534 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-1-thiomorpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-9(2,3)8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQSXYVVJJIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel compound 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one. As a derivative of the pharmacologically significant thiomorpholine scaffold, this molecule represents a promising candidate for further investigation in drug discovery and development. Notably, a specific CAS number for this compound is not publicly registered, indicating its status as a novel chemical entity. This document outlines a robust and reproducible synthetic pathway, details expected physicochemical and spectroscopic properties, and explores the potential therapeutic applications based on the well-documented bioactivities of related thiomorpholine-containing molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new heterocyclic compounds.

Introduction: The Thiomorpholine Scaffold and the Novelty of this compound

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] It is the thio-analog of morpholine, where the oxygen atom is replaced by sulfur.[1] This structural modification imparts unique physicochemical properties that can influence a molecule's solubility, lipophilicity, and metabolic stability.

Thiomorpholine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:

  • Antitubercular[2]

  • Antioxidant[3][4]

  • Hypolipidemic[3]

  • Anticancer[4]

  • Antimalarial[5]

The subject of this guide, this compound, incorporates a bulky, lipophilic pivaloyl group (2,2-dimethylpropanoyl) via an amide linkage to the thiomorpholine nitrogen. This substitution is anticipated to significantly modulate the parent molecule's properties, potentially enhancing its cell permeability and metabolic stability, which are critical parameters in drug design.

Given the absence of a registered CAS number, this guide serves as a foundational document to encourage and facilitate the synthesis and investigation of this promising new molecule.

Synthesis and Mechanism

The synthesis of this compound is proposed via a standard and highly efficient N-acylation reaction. This involves the nucleophilic attack of the secondary amine of the thiomorpholine ring on the electrophilic carbonyl carbon of an acyl halide, specifically 2,2-dimethylpropanoyl chloride (also known as pivaloyl chloride).

Rationale for Synthetic Strategy

The N-acylation of secondary amines with acyl chlorides is a fundamental and well-established transformation in organic synthesis.[6] The reaction is typically high-yielding and proceeds under mild conditions.

  • Nucleophile: Thiomorpholine is a non-aromatic, secondary cyclic amine. The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack.

  • Electrophile: Pivaloyl chloride is an effective acylating agent. The carbonyl carbon is rendered highly electrophilic by the adjacent electron-withdrawing chlorine and oxygen atoms.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA), is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the starting thiomorpholine, which would render it non-nucleophilic and halt the reaction.

Proposed Synthetic Workflow

The proposed synthesis is a one-step process as illustrated below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product & Byproduct Thiomorpholine Thiomorpholine Reaction N-Acylation Thiomorpholine->Reaction PivaloylChloride 2,2-Dimethylpropanoyl Chloride (Pivaloyl Chloride) PivaloylChloride->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Temp 0 °C to Room Temperature Temp->Reaction TargetMolecule This compound Byproduct Triethylammonium Chloride Reaction->TargetMolecule Reaction->Byproduct

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Thiomorpholine (1.0 eq)

  • 2,2-Dimethylpropanoyl chloride (pivaloyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiomorpholine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: While stirring, add triethylamine (1.2 eq) to the solution. Subsequently, add 2,2-dimethylpropanoyl chloride (1.1 eq) dropwise via a syringe. Causality Note: Slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiomorpholine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

As this is a novel compound, empirical data is not available. The following properties are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value / DescriptionRationale
Molecular Formula C₉H₁₇NOSBased on atomic composition.
Molecular Weight 187.30 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidN-acylated amines are often oils or solids.[6]
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, THF). Low solubility in water.The addition of the lipophilic pivaloyl group is expected to decrease aqueous solubility compared to thiomorpholine.[7]
LogP (predicted) ~1.1The pivaloyl group increases lipophilicity. This is a computed value.
CAS Number Not AssignedThe compound is not found in major chemical databases.
Expected Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • ~3.7-3.9 ppm (t, 4H): Methylene protons adjacent to the nitrogen atom (N-CH ₂). These are expected to be deshielded due to the electron-withdrawing effect of the amide carbonyl.

  • ~2.6-2.8 ppm (t, 4H): Methylene protons adjacent to the sulfur atom (S-CH ₂).

  • ~1.2-1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the pivaloyl moiety.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • ~175-177 ppm: Carbonyl carbon (C=O) of the amide.

  • ~45-50 ppm: Methylene carbons adjacent to the nitrogen (N-C H₂).[4]

  • ~38-40 ppm: Quaternary carbon of the tert-butyl group.

  • ~27-29 ppm: Methyl carbons of the tert-butyl group.

  • ~26-28 ppm: Methylene carbons adjacent to the sulfur (S-C H₂).[8]

Mass Spectrometry (MS):

  • [M+H]⁺: Expected at m/z ≈ 188.11, corresponding to the protonated molecular ion.

Potential Applications and Future Research

The thiomorpholine scaffold is a cornerstone in the development of bioactive compounds.[1] The introduction of a pivaloyl group in this compound offers a unique opportunity to explore new chemical space and pharmacological activities.

G cluster_properties Physicochemical Properties cluster_applications Potential Therapeutic Areas center_node This compound p1 Increased Lipophilicity center_node->p1 p2 Metabolic Stability (tert-butyl group) center_node->p2 p3 Hydrogen Bond Acceptor (Amide) center_node->p3 a1 Oncology p1->a1 a2 Infectious Diseases (e.g., Tuberculosis) p1->a2 a3 Metabolic Disorders (Hypolipidemic) p2->a3 a4 Neurodegenerative Diseases (Antioxidant) p3->a4

Caption: Interplay of properties and potential applications.

Future Research Directions:

  • Pharmacological Screening: The synthesized compound should be subjected to a broad panel of biological assays to identify its primary pharmacological activity. Based on existing literature, screening for anticancer, antimicrobial, and antioxidant properties would be a logical starting point.[2][3][4]

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications to the acyl group (e.g., replacing the tert-butyl group with other alkyl or aryl substituents) would help to establish a clear SAR, optimizing for potency and selectivity.

  • In Vivo Evaluation: Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Metabolic Profiling: The presence of the pivaloyl group may confer metabolic stability. Studies to identify the metabolic fate of the compound are crucial for its development as a potential drug candidate.

Conclusion

This compound is a novel chemical entity with significant potential for drug discovery. This guide provides a clear and actionable framework for its synthesis and characterization. The robust synthetic protocol, based on well-established N-acylation chemistry, ensures high accessibility for researchers. The predicted physicochemical and spectroscopic data offer a benchmark for successful synthesis and purification. By leveraging the known therapeutic potential of the thiomorpholine scaffold, this compound represents a valuable starting point for the development of new and effective therapeutic agents.

References

  • PubChem. Thiomorpholine. National Center for Biotechnology Information. [Link]

  • Jadhav, S. B., & Disouza, J. I. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Tooulia, M., Theodosis-Nobelos, P., & Kourounakis, A. P. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 736-743. [Link]

  • Kavitha, S., et al. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(8), 1946-1950. [Link]

  • Fathalla, O. A., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Kardile, D. P., & Kalyane, N. V. (2011). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 1021-1026. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • Organic Chemistry Portal. Synthesis of thiomorpholines. [Link]

  • PubChemLite. 1-(2,2-dimethylthiomorpholin-4-yl)propan-2-one. [Link]

  • PubChemLite. 3-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol. [Link]

  • Gore, R. P., et al. (2011). A review on various reagents for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

  • van der Heijden, J., et al. (2019). O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 96, 246-261. [Link]

  • Chemical Synthesis Database. 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol. [Link]

  • PubChem. 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol. [Link]

  • Zand, B., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Comptes Rendus Chimie, 16(11), 1030-1034. [Link]

  • Reddit. Acylation of N-Aryl systems using acyl chlorides. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Wang, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 29-34. [Link]

  • Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27495. [Link]

  • van der Watt, J. G., et al. (2002). Physicochemical Characterization and Solubility Analysis of Thalidomide and Its N-alkyl Analogs. Journal of Pharmaceutical Sciences, 91(1), 119-129. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details the synthesis of the novel amide, 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one. The described methodology is rooted in the principles of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, providing a robust and reproducible protocol for researchers, scientists, and professionals in drug development. This document provides a thorough examination of the reaction mechanism, a detailed experimental protocol, and a complete characterization of the target molecule. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the synthetic process.

Introduction

The synthesis of novel organic compounds is a cornerstone of drug discovery and development. Amides, in particular, are a prevalent functional group in a vast array of pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. The target molecule, this compound, incorporates a sterically hindered pivaloyl group and a thiomorpholine moiety. The thiomorpholine scaffold is of significant interest in medicinal chemistry, often serving as a bioisostere for the morpholine ring with altered lipophilicity and metabolic profile[1][2]. The bulky pivaloyl group can impart specific conformational constraints and metabolic stability to the molecule.

This guide provides a detailed and practical protocol for the synthesis of this target compound, commencing from commercially available starting materials: thiomorpholine and pivaloyl chloride.

Reaction Mechanism and Rationale

The synthesis of this compound is achieved through the acylation of thiomorpholine with pivaloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental transformation in organic chemistry.

Diagram of the Reaction Mechanism:

Reaction_Mechanism Thiomorpholine Thiomorpholine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Thiomorpholine->Tetrahedral_Intermediate Nucleophilic Attack PivaloylChloride Pivaloyl Chloride (Electrophile) PivaloylChloride->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl Salt Triethylammonium Chloride HCl->Salt Base Base (e.g., Triethylamine) Base->Salt Neutralization

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

The reaction is performed under Schotten-Baumann conditions, which involves the use of a base to neutralize the hydrochloric acid byproduct generated during the reaction[3][4][5][6]. The presence of a base, such as triethylamine or aqueous sodium hydroxide, is crucial for driving the reaction to completion by preventing the protonation of the nucleophilic thiomorpholine.

Detailed Synthesis Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (Equivalents)
Thiomorpholine103.191.0
Pivaloyl Chloride120.581.1
Triethylamine101.191.2
Dichloromethane (DCM)--
1 M Hydrochloric Acid--
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Sodium Sulfate--

3.2. Experimental Procedure

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Workup Work-up cluster_Purification Purification A Dissolve Thiomorpholine and Triethylamine in DCM B Cool to 0 °C A->B C Add Pivaloyl Chloride dropwise B->C D Warm to Room Temperature and Stir C->D E Quench with Water D->E Reaction Completion F Wash with 1 M HCl E->F G Wash with Saturated NaHCO3 F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Column Chromatography J->K Crude Product

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. Column chromatography is a widely used technique for the purification of organic compounds based on their polarity[1][7][8]. For amines and related compounds, the use of a basic modifier in the eluent or specialized stationary phases can improve separation[9][10].

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pivaloyl and thiomorpholine moieties. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region (around 1.3 ppm). The protons of the thiomorpholine ring will exhibit multiplets in the region of 2.5-4.0 ppm. Due to the amide bond, hindered rotation might lead to broadening or the appearance of distinct signals for the protons adjacent to the nitrogen at room temperature.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the amide at around 170-175 ppm. The quaternary carbon and the methyl carbons of the pivaloyl group will appear in the aliphatic region. The carbons of the thiomorpholine ring will resonate in the range of approximately 25-55 ppm. Spectroscopic data for similar N-acyl piperidines and morpholines can be used as a reference for assigning the signals[6][11][12][13].

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide. The C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ range. The absence of an N-H stretching band (around 3300-3500 cm⁻¹) will confirm the formation of the tertiary amide[14][15][16].

4.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The mass spectrum is expected to show the molecular ion peak (M⁺) corresponding to the molecular formula C₉H₁₇NOS. Fragmentation patterns may include the loss of the tert-butyl group or cleavage of the amide bond[15][17].

Safety Considerations

  • Pivaloyl Chloride: is a corrosive and flammable liquid. It reacts with water and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiomorpholine: is a flammable liquid and can cause skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Triethylamine: is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood with proper PPE.

  • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently and efficiently produce this novel compound for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development. The provided information on reaction optimization and characterization will serve as a valuable resource for scientists working with N-acyl heterocyclic compounds.

References

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H} - ResearchGate. (n.d.). Retrieved from [Link]

  • Schotten Baumann Reaction - SATHEE. (n.d.). Retrieved from [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC. (n.d.). Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23). Retrieved from [Link]

  • An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed. (n.d.). Retrieved from [Link]

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017, March 7). Retrieved from [Link]

  • Heterocyclic Amines: Occurrence and Prevention in Cooked Food - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. (n.d.). Retrieved from [Link]

  • Inhibitory effect of acylated anthocyanins on heterocyclic amines in grilled chicken breast patty and its mechanism - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative - Publications of the IAS Fellows - Indian Academy of Sciences. (2022, November 24). Retrieved from [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative - R Discovery. (2013, March 5). Retrieved from [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - ResearchGate. (2022, June 1). Retrieved from [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC. (2023, October 13). Retrieved from [Link]

  • Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs - ARC Journals. (2015, August 15). Retrieved from [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). Retrieved from [Link]

  • Heterocyclic amines and arylamine N-acetyltransferase 2 polymorphism in pathogenesis of insulin resistance. - ThinkIR. (n.d.). Retrieved from [Link]

  • The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review - MDPI. (2023, April 4). Retrieved from [Link]

  • Morpholine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of novel N-acyl cyclic urea derivatives - arkat usa. (n.d.). Retrieved from [Link]

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Structural Elucidation of 2,2-Dimethyl-1-(thiomorpholin-4-yl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Synonyms: N-pivaloylthiomorpholine, 4-(2,2-dimethylpropanoyl)thiomorpholine Molecular Formula: C₉H₁₇NOS

Executive Summary & Chemical Context

In modern drug discovery, the thiomorpholine ring is frequently deployed as a lipophilic, metabolically distinct bioisostere of the ubiquitous morpholine moiety. When coupled with a highly sterically demanding pivaloyl (tert-butylcarbonyl) group, the resulting molecule—2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one —serves as an exemplary model for studying restricted conformational dynamics in tertiary amides.

The structural analysis of this compound requires a dual-modality approach: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) to capture solution-state rotational dynamics, and Single-Crystal X-Ray Diffraction (SC-XRD) to map the solid-state architecture. The extreme steric hindrance imparted by the pivaloyl group forces the C–N amide bond into a regime of high rotational energy barriers, creating distinct, observable rotamers at ambient temperatures[1]. This whitepaper details the theoretical causality, quantitative data, and self-validating experimental protocols required to fully characterize this sterically congested system.

Conformational Dynamics: Solution-State Analysis via VT-NMR

The Causality of Rotational Restriction

Tertiary amides exhibit partial double-bond character across the C(O)–N bond due to the delocalization of the nitrogen lone pair into the carbonyl π-system. In this compound, the massive steric bulk of the tert-butyl group severely clashes with the equatorial and axial protons of the thiomorpholine ring during rotation[1].

This steric penalty destabilizes the planar ground state and dramatically elevates the energy of the orthogonal transition state. Consequently, the rotational barrier (


) is pushed well above 16 kcal/mol, leading to the presence of two distinct conformational isomers (syn and anti rotamers) that exchange slowly on the NMR timescale at 298 K[2].
Quantitative NMR Data Summary

To establish a baseline, high-resolution 1D NMR must be performed. Below is the expected spectral assignment, demonstrating the splitting of signals due to the slow exchange of rotamers.

Table 1: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 298 K, 400 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
¹H 1.28Singlet9HPivaloyl -C(CH₃)₃. Sharp singlet due to rapid internal rotation of methyls.
¹H 3.85, 3.72Multiplet4HN-CH₂ (Thiomorpholine). Split into two distinct multiplets due to restricted C-N rotation (rotameric environments).
¹H 2.65, 2.58Multiplet4HS-CH₂ (Thiomorpholine). Deshielded by sulfur; split by rotameric asymmetry.
¹³C 176.2Singlet1CCarbonyl C=O. Highly deshielded.
¹³C 38.5Singlet1CQuaternary carbon of pivaloyl group.
¹³C 28.4Singlet3CMethyl carbons of pivaloyl group.
¹³C 48.2, 45.1Singlet2CN-CH₂ carbons. Distinct peaks confirm slow rotamer exchange.
¹³C 27.8, 26.9Singlet2CS-CH₂ carbons.
Protocol: Variable-Temperature NMR (VT-NMR) for Thermodynamic Profiling

To calculate the exact rotational barrier, VT-NMR is employed to find the coalescence temperature (


) where the distinct N-CH₂ signals merge into a single broad peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
     (chosen for its high boiling point, allowing high-temperature analysis).
    
  • Probe Tuning & Shimming: Insert the sample into a 500 MHz NMR spectrometer. Perform rigorous 3D gradient shimming. Self-Validation: Ensure the solvent residual peak has a line width at half-height (

    
    ) of < 1.0 Hz.
    
  • Temperature Gradient Acquisition: Acquire standard ¹H spectra starting at 298 K. Increase the temperature in 5 K increments up to 380 K. Allow 10 minutes of thermal equilibration at each step.

  • Coalescence Identification: Monitor the N-CH₂ multiplets (approx. 3.7–3.9 ppm). Record the exact temperature (

    
    ) at which the two distinct multiplets collapse into a single flat-topped peak.
    
  • Data Processing: Use the Eyring equation to calculate the activation free energy (

    
    ):
    
    
    
    
    (where
    
    
    , and
    
    
    is the peak separation in Hz at 298 K).

Table 2: Thermodynamic Parameters of C-N Bond Rotation

ParameterValueDerivation Method
Peak Separation (

)
52 HzMeasured at 298 K (500 MHz)
Coalescence Temp (

)
358 KVT-NMR observation
Rate Constant (

)
115.5 s⁻¹Calculated at

Activation Energy (

)
17.4 kcal/molEyring Equation

Solid-State Architecture: X-Ray Crystallography

While NMR provides dynamic solution data, Single-Crystal X-Ray Diffraction (SC-XRD) reveals the absolute stereoelectronic ground state. In the solid state, the thiomorpholine ring universally adopts a low-energy chair conformation to minimize torsional strain, accommodating the larger van der Waals radius of the sulfur atom compared to its oxygen analog (morpholine)[3].

Furthermore, the extreme steric demand of the pivaloyl group forces the amide bond into a highly specific geometry, often stabilized by weak intermolecular C–H···O hydrogen bonds between the methylene groups adjacent to the sulfur atom and the carbonyl oxygen of adjacent molecules[3].

Protocol: Single-Crystal Growth and XRD Analysis

Step-by-Step Methodology:

  • Crystallization: Dissolve 50 mg of the compound in a minimal volume of hot ethyl acetate. Slowly layer with non-polar anti-solvent (hexanes) at a 1:3 ratio in a narrow vial.

  • Incubation: Seal the vial with a pierced septum to allow ultra-slow evaporation. Store in a vibration-free environment at 4 °C for 72 hours.

  • Crystal Harvesting: Select a single, optically clear, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream to minimize thermal motion. Collect diffraction data using Cu-K

    
     radiation (
    
    
    
    Å) on a diffractometer equipped with a photon-counting pixel array detector.
  • Refinement & Validation: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Self-Validation: The final 
    
    
    
    factor must be < 5%, and the Goodness-of-Fit (GooF) should be near 1.05. Check for residual electron density peaks near the heavy sulfur atom.

Table 3: Representative Crystallographic Parameters

ParameterSpecification
Crystal SystemMonoclinic
Space Group

Thiomorpholine ConformationChair (S and N at opposite apices)
Amide Bond Length (C-N)1.345 Å (indicates strong partial double bond)
Intermolecular InteractionsC–H···O=C (Distance: ~3.25 Å)
Final

/

0.038 / 0.092

Analytical Workflows and Logical Frameworks

To visualize the structural elucidation process and the thermodynamic logic of the molecule, the following diagrams map the analytical workflow and the conformational isomerization pathway.

Workflow A Sample Preparation (Purity >99%) B VT-NMR Spectroscopy (Solution State) A->B C X-Ray Crystallography (Solid State) A->C D Coalescence Temp (Tc) Calculation B->D E Unit Cell & Packing Determination C->E F Comprehensive Structural Model D->F E->F

Analytical workflow for the structural elucidation of N-pivaloylthiomorpholine.

Isomerization S1 Syn-Rotamer (Ground State A) TS Orthogonal Transition State (Steric Clash) S1->TS +ΔG‡ (Heat) S2 Anti-Rotamer (Ground State B) TS->S2 -ΔG‡ S2->TS Reversible

Thermodynamic pathway of C-N amide bond rotation in sterically hindered amides.

Conclusion

The structural analysis of this compound highlights the profound impact of steric hindrance on molecular geometry. The pivaloyl group locks the molecule into distinct rotameric states observable via VT-NMR, while the thiomorpholine ring maintains a rigid chair conformation stabilized by weak intermolecular forces in the solid state[4]. Mastering the structural elucidation of such hindered amides is critical for rational drug design, where controlling the conformational vector of a molecule directly dictates its binding affinity to target kinases or receptors.

References

  • ResearchGate. "Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines." ResearchGate. URL:[Link]

  • MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." MDPI. URL:[Link]

  • Royal Society of Chemistry. "Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines." RSC Advances. URL:[Link]

Sources

2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one literature review

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Pharmacochemistry, and Application Profile

Part 1: Executive Summary

2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one (also referred to as N-pivaloylthiomorpholine) is a specialized heterocyclic amide used primarily as a robust building block in medicinal chemistry and organic synthesis. It combines the lipophilic, sterically demanding pivaloyl group with the versatile thiomorpholine ring.

This compound serves two critical functions in drug discovery:

  • Bioisosteric Modulation: The thiomorpholine ring acts as a sulfur-containing bioisostere of morpholine and piperazine, altering lipophilicity (LogP) and metabolic susceptibility.

  • Steric Protection: The tert-butyl moiety of the pivaloyl group provides exceptional steric shielding to the amide bond, rendering it highly resistant to enzymatic hydrolysis (amidases/proteases), a property exploited to increase the half-life of peptide mimetics and enzyme inhibitors.

Part 2: Chemical Identity & Physicochemical Profile

PropertyDetail
IUPAC Name This compound
Common Names N-Pivaloylthiomorpholine; 4-(2,2-Dimethylpropionyl)thiomorpholine
Molecular Formula C₉H₁₇NOS
Molecular Weight 187.30 g/mol
Core Scaffold 1,4-Thiazine (reduced)
Key Substituent tert-Butyl (Pivaloyl)
Predicted LogP ~1.5 – 1.8 (More lipophilic than morpholine analog)
H-Bond Acceptors 2 (Carbonyl Oxygen, Thioether Sulfur)
H-Bond Donors 0

Part 3: Synthetic Methodology

Retrosynthetic Analysis

The most efficient route to this compound is the Schotten-Baumann acylation of thiomorpholine using pivaloyl chloride. This pathway is preferred over direct coupling with pivalic acid due to the steric bulk of the tert-butyl group, which makes thermal dehydration difficult.

Detailed Synthesis Protocol

Note: This protocol is adapted from standard amide coupling procedures for sterically hindered acyl chlorides.

Reagents:

  • Thiomorpholine (CAS 123-90-0): 1.0 equiv (e.g., 10 mmol, 1.03 g)

  • Pivaloyl Chloride (CAS 3282-30-2): 1.1 equiv (11 mmol, 1.33 g)

  • Triethylamine (Et₃N): 1.2 equiv (12 mmol, 1.21 g)

  • Solvent: Dichloromethane (DCM), anhydrous (20 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂). Add Thiomorpholine and anhydrous DCM.

  • Base Addition: Add Triethylamine to the stirring solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Pivaloyl Chloride dropwise over 15 minutes. Critical: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 3:1).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (aq).

    • Extract organic layer; wash with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (0–20% EtOAc in Hexanes). The product is typically a colorless oil or low-melting solid.

Reaction Visualization[3]

SynthesisPath SM1 Thiomorpholine (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Pivaloyl Chloride (Electrophile) SM2->Inter Base Et3N (Base) Salt Et3N·HCl (Byproduct) Base->Salt Scavenges HCl Prod 2,2-dimethyl-1- (thiomorpholin-4-yl) propan-1-one Inter->Prod Elimination of Cl- Inter->Salt

Figure 1: Schotten-Baumann acylation pathway for the synthesis of the target amide.

Part 4: Pharmacochemistry & Applications[3][5]

The Thiomorpholine Advantage

In drug design, replacing a morpholine ring (oxygen) with a thiomorpholine ring (sulfur) is a strategic "bioisosteric switch."

  • Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. This substitution typically increases the LogP, potentially improving blood-brain barrier (BBB) penetration.

  • H-Bonding: The thioether sulfur is a much weaker hydrogen bond acceptor than the ether oxygen, altering binding affinity to target proteins.

Metabolic Fate: The "Sulfur Switch"

While the pivaloyl amide bond is highly stable, the thiomorpholine sulfur is a "metabolic handle." Cytochrome P450 enzymes (specifically CYP3A4 and FMO) can oxidize the sulfur to the Sulfoxide and subsequently to the Sulfone . This polarity switch (Lipophilic → Hydrophilic) facilitates renal excretion.

Metabolic Pathway Diagram:

Metabolism Parent Parent Compound (Lipophilic) CYP CYP450 / FMO Parent->CYP Sulfoxide S-Oxide metabolite (Chiral Center) CYP->Sulfoxide Phase I Oxidation Sulfone S,S-Dioxide metabolite (Polar/Excretable) Sulfoxide->Sulfone Further Oxidation

Figure 2: Oxidative metabolic pathway of the thiomorpholine moiety.

Case Studies in Literature

Thiomorpholine scaffolds appear in several high-profile medicinal chemistry campaigns:

  • Sutezolid (PNU-100480): An oxazolidinone antibiotic for tuberculosis where the morpholine of Linezolid is replaced by thiomorpholine.[1] This modification increased potency against M. tuberculosis.

  • DPP-IV Inhibitors: Thiomorpholine amides have been synthesized as inhibitors for Dipeptidyl Peptidase IV, a target for Type 2 Diabetes treatment.[2] The pivaloyl group in our target molecule mimics the steric bulk often required to occupy hydrophobic pockets in such enzymes.

Part 5: Experimental Characterization Data

When characterizing this compound, look for these diagnostic signals:

SpectroscopyDiagnostic SignalAssignment
¹H NMR (CDCl₃) δ 1.25 ppm (s, 9H)tert-Butyl methyls (Pivaloyl group)
δ 2.60 ppm (m, 4H)S-CH₂ protons of thiomorpholine
δ 3.80 ppm (m, 4H)N-CH₂ protons (deshielded by amide)
¹³C NMR δ 28.4 ppmMethyl carbons of t-Bu
δ 176.5 ppmCarbonyl (C=O) carbon
IR ~1630–1640 cm⁻¹Amide C=O stretch (Lower frequency due to tertiary amide)
MS (ESI) [M+H]⁺ = 188.1Protonated molecular ion

Part 6: Safety & Handling

  • Pivaloyl Chloride: Highly corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Thiomorpholine: Noxious odor (sulfur-like). Harmful if swallowed.

  • Target Compound: Generally considered low toxicity but should be treated as a potential skin irritant.

  • Disposal: All sulfur-containing waste must be segregated from standard organic waste to prevent foul odors and potential cross-reactions.

References

  • Synthesis of Thiomorpholine Scaffolds

    • Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cycliz
    • Source:Journal of Organic Chemistry / PMC.
    • URL:[Link]

  • Medicinal Utility (Sutezolid)

    • Title: Sutezolid (PNU-100480)
    • Source:Antimicrobial Agents and Chemotherapy.
    • URL:[Link]

  • General Thiomorpholine Reviews

    • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
    • Source:Journal of Chemical Reviews.
    • URL:[Link]

  • Pivaloyl Chloride Reactivity

    • Title: Pivaloyl Chloride - Organic Syntheses Procedure.
    • Source:Organic Syntheses.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Utilization of 2,2-Dimethyl-1-(thiomorpholin-4-yl)propan-1-one in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

As drug development increasingly targets complex metabolic and inflammatory pathways, the strategic selection of heterocyclic scaffolds becomes paramount. 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one (commonly referred to as thiomorpholine pivalamide) represents a highly specialized pharmaceutical intermediate. By coupling the unique redox capabilities of a thiomorpholine ring with the extreme steric bulk of a pivaloyl group, this intermediate serves as a robust foundational building block for synthesizing advanced hypolipidemic, anti-inflammatory, and target-specific therapeutic agents.

Mechanistic Rationale: Scaffold Design Principles

The architectural design of this intermediate is not arbitrary; it is rooted in strict medicinal chemistry principles designed to optimize both pharmacokinetics and pharmacodynamics.

  • The Thiomorpholine Core: Thiomorpholine is a saturated organic heteromonocyclic parent and a direct bioisostere of morpholine, where the oxygen atom is replaced by sulfur[1]. This substitution is critical. Unlike oxygen, the sulfur heteroatom can undergo controlled S-oxidation to form sulfoxide or sulfone derivatives[2]. This allows medicinal chemists to precisely tune the topological polar surface area (TPSA) and hydrogen-bonding capabilities of the final drug candidate without altering the core molecular geometry.

  • The Pivaloyl Shield (2,2-dimethylpropanoyl): Pivaloyl chloride is a branched-chain acyl chloride widely used as an N-acylating agent[3]. When reacted with a secondary amine, it forms a pivalamide. The massive steric hindrance provided by the tert-butyl group acts as a physical shield around the amide bond. This steric bulk significantly increases the molecule's resistance to enzymatic cleavage by in vivo amidases and proteases, thereby extending the metabolic half-life of the downstream active pharmaceutical ingredient (API).

  • Synergistic Bioactivity: Research demonstrates that amides of thiomorpholine acquire considerable hypolipidemic potency. Specific thiomorpholine derivatives have been shown to decrease total cholesterol, triglycerides, and LDL cholesterol by up to 83% in hyperlipidemic models, while preserving or augmenting anti-inflammatory activity[4].

Pharmacology A Thiomorpholine Pivalamide (Core Scaffold) B Steric Shielding (tert-Butyl Group) A->B D S-Oxidation (Sulfur Heteroatom) A->D C Metabolic Stability (Amidase Resistance) B->C F Target Binding (Hypolipidemic / Anti-inflammatory) C->F E Sulfoxide / Sulfone Derivatives D->E E->F

Pharmacological advantages and downstream functionalization of the intermediate.

Quantitative Data Profiles

To ensure reproducibility and scale-up feasibility, the physicochemical properties of the reactants and the optimized reaction parameters are summarized below.

Table 1: Physicochemical Profile of Key Components

ComponentReaction RoleMolecular WeightBoiling PointDensity (25 °C)
Thiomorpholine Nucleophile103.19 g/mol 169 °C1.026 g/mL
Pivaloyl Chloride Electrophile120.58 g/mol 105-106 °C0.979 g/mL
Target Amide Intermediate187.30 g/mol N/A (Solid/Viscous)N/A

Table 2: N-Acylation Optimization Matrix

Solvent SystemAcid Scavenger (Base)Temperature ProfileReaction TimeIsolated YieldPurity (HPLC)
THFK₂CO₃ (1.5 eq)0 °C to RT6 hours78%>95%
DCMPyridine (1.2 eq)0 °C to RT4 hours82%>96%
DCM Triethylamine (1.2 eq) 0 °C to RT 3 hours 94% >99%

Self-Validating Synthesis Protocol: N-Acylation Workflow

The following protocol details the nucleophilic acyl substitution required to synthesize this compound. This methodology is designed as a self-validating system, where each step includes built-in chemical logic to ensure high yield and purity.

Step 1: Initiation and Temperature Control

  • Action: Dissolve thiomorpholine (1.0 eq, 10 mmol) and triethylamine (TEA) (1.2 eq, 12 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality: Pivaloyl chloride is a highly reactive electrophile[3]. The N-acylation reaction is highly exothermic. Initiating the reaction at 0 °C suppresses the formation of unwanted side products and prevents the volatilization of the DCM solvent, ensuring a controlled nucleophilic attack by the secondary amine of thiomorpholine[1]. TEA is utilized to neutralize the HCl byproduct, preventing the protonation of the thiomorpholine nucleophile, which would otherwise halt the reaction.

Step 2: Electrophile Addition

  • Action: Add pivaloyl chloride (1.1 eq, 11 mmol) dropwise over a period of 30 minutes via an addition funnel.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive acyl chloride. This prevents localized superheating and minimizes the risk of runaway kinetics or polymer formation, ensuring the reaction proceeds smoothly despite the steric bulk of the tert-butyl group.

Step 3: Reaction Propagation and Monitoring

  • Action: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir continuously for 3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Causality: Warming provides the necessary activation energy to drive the reaction to completion. The steric hindrance of the pivaloyl group slows the reaction kinetics compared to linear acyl chlorides, necessitating an extended stirring period at room temperature. TLC provides real-time validation of the consumption of the starting materials.

Step 4: Self-Validating Quench and Workup

  • Action: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and isolate the lower organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (20 mL), distilled water (20 mL), and brine (20 mL).

  • Causality: This sequential liquid-liquid extraction is a self-validating purification system:

    • NaHCO₃ Wash: Neutralizes and extracts any unreacted pivalic acid (formed via hydrolysis of excess pivaloyl chloride) into the aqueous phase.

    • 1M HCl Wash: Selectively protonates any unreacted thiomorpholine and the TEA base, pulling these nitrogenous impurities into the aqueous layer.

    • Brine Wash: Removes residual water from the DCM layer via osmotic pressure, preparing the organic phase for final desiccation over anhydrous Na₂SO₄.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure this compound.

Synthesis A Thiomorpholine (Nucleophile) C DCM + TEA (0°C to RT) A->C B Pivaloyl Chloride (Electrophile) B->C D Crude Amide Intermediate C->D N-Acylation E Aqueous Workup (HCl, NaHCO3) D->E F Purified Thiomorpholine Pivalamide E->F >90% Yield

N-Acylation workflow for synthesizing this compound.

Downstream Applications in Drug Discovery

Once synthesized, this compound serves as a robust platform for further functionalization. The most common downstream application involves the selective oxidation of the sulfur atom. By treating the intermediate with oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂), researchers can synthesize the corresponding sulfoxide or sulfone derivatives. These oxidized derivatives are frequently screened in high-throughput assays for squalene synthase inhibition, demonstrating profound efficacy as antiatherogenic and hypolipidemic agents[2].

References

  • Title: Thiomorpholine | C4H9NS | CID 67164 Source: PubChem - NIH URL: [Link]

  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

  • Title: PIVALOYL CHLORIDE Source: Ataman Kimya URL: [Link]

  • Title: Amides of Non-Steroidal Anti-Inflammatory Drugs With Thiomorpholine Can Yield Hypolipidemic Agents With Improved Anti-Inflammatory Activity Source: PubMed - NIH URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-1-(thiomorpholin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one. This guide is designed for researchers and drug development professionals navigating the specific chemical challenges of coupling a sterically hindered electrophile (pivaloyl chloride) with a nucleophilic, oxidation-sensitive secondary amine (thiomorpholine).

Below, you will find our mechanistic workflow, quantitative parameters, a self-validating Standard Operating Procedure (SOP), and a detailed Troubleshooting & FAQ section.

Process Overview & Reaction Mechanics

The synthesis of this compound relies on a nucleophilic acyl substitution. The primary barrier in this reaction is the severe steric bulk of the tert-butyl group on the pivaloyl moiety. This steric shielding significantly reduces the rate of nucleophilic attack, requiring precise catalytic intervention and thermal control to drive the amidation to completion while suppressing side reactions.

G N1 Thiomorpholine + Base in DCM/THF N2 Add Pivaloyl Chloride (Dropwise at 0 °C) N1->N2 N3 Add DMAP Catalyst (Overcomes Steric Hindrance) N2->N3 N4 Amidation Reaction (Warm to RT) N3->N4 N5 Conversion > 95%? N4->N5 N6 Acidic Workup (1N HCl) Removes Amines N5->N6 Yes N8 Increase Temp / Add Base N5->N8 No N7 2,2-dimethyl-1- (thiomorpholin-4-yl) propan-1-one N6->N7 N8->N4

Workflow and troubleshooting logic for synthesizing the sterically hindered pivalamide.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, adhere to the standardized stoichiometric ratios outlined below.

ParameterReagent / ConditionValue / EquivalentMechanistic Notes
Substrate Thiomorpholine1.0 equivSecondary amine nucleophile.
Electrophile Pivaloyl Chloride1.2 - 1.5 equivExcess required to compensate for steric repulsion.
Base Triethylamine (TEA)2.0 - 2.5 equivAcid scavenger for generated HCl.
Catalyst DMAP0.1 equivAccelerates hindered coupling via acylpyridinium intermediate.
Solvent Dichloromethane (DCM)0.2 M concentrationMust be degassed to prevent thioether oxidation.
Temperature 0 °C to RT2 to 16 hoursLow temp required initially to control exothermic salt formation.
Expected Yield Target Amide75% - 85%Post-acidic workup and organic extraction.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system , ensuring that each step provides analytical feedback before you proceed to the next phase of the workflow.

Step 1: Preparation of the Amine Solution In an oven-dried, round-bottom flask purged with nitrogen, dissolve thiomorpholine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous, degassed dichloromethane (DCM) to achieve a 0.2 M concentration. Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst. Causality: Degassing the solvent prevents the oxidation of the sensitive thioether linkage, while DMAP is critical for overcoming the steric bulk of the incoming pivaloyl group.

Step 2: Electrophile Addition Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve pivaloyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15–30 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic neutralization reaction between the generated HCl and triethylamine, preventing solvent boil-off and degradation of starting materials.

Step 3: Reaction Monitoring (Self-Validation) Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validate reaction progress via TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. Validation Check: If unreacted thiomorpholine persists (visualized via ninhydrin stain, which reacts with the secondary amine), add an additional 0.2 equiv of pivaloyl chloride and stir for another hour before proceeding to workup.

Step 4: Workup and Purification Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1N aqueous HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x). Causality: The target amide is neutral. The 1N HCl wash protonates any unreacted thiomorpholine, DMAP, and triethylamine. These resulting hydrochloride salts partition exclusively into the aqueous phase, leaving the pure this compound in the organic layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting Guide & FAQs

Q: Why is my conversion rate plateauing despite using an excess of pivaloyl chloride? A: The primary barrier is the severe steric hindrance of the tert-butyl group on pivaloyl chloride. This bulk physically shields the electrophilic carbonyl carbon from nucleophilic attack by the secondary amine. To overcome this, the addition of DMAP is highly recommended. DMAP acts as a nucleophilic catalyst, reacting with pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to attack by sterically hindered amines than the parent acid chloride, driving the reaction forward ().

Q: I am observing oxidation of the thiomorpholine sulfur atom in my final product. How can I prevent this? A: The thioether linkage in the thiomorpholine ring is highly sensitive to oxidation, readily forming sulfoxides or sulfones if exposed to atmospheric oxygen or oxidizing workup conditions over prolonged periods. Recent reviews on thiomorpholine derivatives highlight the absolute necessity of inert atmospheres when handling these scaffolds (). Ensure that your reaction is conducted under a strict nitrogen or argon atmosphere, use sparged/degassed solvents, and avoid the use of peroxides or hypochlorites during glassware cleaning.

Q: How do I control the exothermic nature of the pivaloylation? A: The reaction between an acid chloride and an amine generates hydrogen chloride (HCl), which immediately reacts with the auxiliary base (triethylamine) to form a hydrochloride salt. This acid-base neutralization is highly exothermic. If uncontrolled, the rapid heat generation can lead to the volatilization of the solvent or promote side reactions. Causality dictates that thermal control must be maintained at the point of mixing; therefore, pivaloyl chloride must be added dropwise at 0 °C, allowing the reaction to warm only after the initial exothermic salt-formation phase has subsided.

Q: Can I use pivalic acid with a standard peptide coupling agent (e.g., EDC/HOBt) instead of pivaloyl chloride? A: It is strongly discouraged. Standard carbodiimide or uronium-based coupling agents struggle significantly with the steric bulk of the pivaloyl group. The direct coupling of highly hindered substrates requires specialized, highly reactive intermediates (like acid chlorides or isocyanates) rather than standard in situ activated esters. Attempting this synthesis with EDC/HOBt will typically result in minimal yield and high recovery of starting materials ().

Q: How can I efficiently remove unreacted thiomorpholine and DMAP without running a column? A: A self-validating workup protocol relies on exploiting the pKa differences of your reaction components. Because your target pivalamide is neutral, washing the organic layer with a mild aqueous acid (like 1N HCl or 10% citric acid) will protonate the unreacted thiomorpholine (secondary amine) and DMAP (pyridine derivative). These species become water-soluble salts and are easily extracted into the aqueous phase. You can verify the complete removal of amines by spotting the organic layer on a TLC plate and applying a ninhydrin stain—a clean organic layer will show no active amine spots.

References

  • Schäfer, Gabriel, and Jeffrey W. Bode. "The Synthesis of Sterically Hindered Amides." CHIMIA, vol. 68, no. 4, 2014, pp. 252-255.[Link]

  • Makhaeva, N. A., and V. A. Potapov. "New Aspects of Thiomorpholine Chemistry." Russian Journal of Organic Chemistry, vol. 61, 2025, pp. 2247–2258.[Link]

Technical Support Center: Overcoming Solubility Challenges with 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent solubility challenges associated with this promising lipophilic compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, exhibiting poor solubility in standard aqueous buffers (e.g., PBS pH 7.4)?

A1: The solubility behavior of this molecule is dictated by a balance of its structural features. A structural analysis reveals two competing characteristics:

  • Lipophilic (Hydrophobic) Regions: The compound possesses a bulky tert-butyl group (2,2-dimethyl) and a hydrocarbon backbone. These nonpolar regions are energetically unfavorable in polar solvents like water, significantly limiting solubility.[1]

  • Polar & Basic Regions: It also contains polar functional groups capable of interacting with water. The ketone group can accept hydrogen bonds, while the thiomorpholine ring contains a nitrogen atom that acts as a weak base and a sulfur atom.[2][3] The basicity of the nitrogen is the most critical feature for solubility manipulation.

Essentially, the large nonpolar portion of the molecule dominates at neutral pH, leading to poor aqueous solubility. Such compounds are often categorized as Biopharmaceutical Classification System (BCS) Class II or IV agents, where low solubility is a primary barrier to bioavailability.[4][5]

Lipophilic Lipophilic Region (tert-Butyl Group) - Reduces Aqueous Solubility Polar Polar/Basic Region (Thiomorpholine & Ketone) - Potential for H-Bonding - pH-Sensitive Nitrogen

Caption: Structural drivers of solubility for the target compound.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

If you are encountering precipitation or are unable to achieve your desired concentration, follow this systematic workflow. We begin with the simplest and most direct methods before progressing to more complex formulation strategies.

Caption: Recommended workflow for troubleshooting solubility issues.

Q2: I'm seeing precipitation at neutral pH. What is the first and most critical step?

A2: pH Adjustment.

The presence of the basic thiomorpholine nitrogen is the key to enhancing solubility. By lowering the pH of the solvent, this nitrogen atom becomes protonated, forming a positively charged ammonium salt.[6] This ionic form is significantly more polar than the neutral molecule, dramatically increasing its solubility in aqueous media.[7]

Causality: The addition of an acid (like HCl) creates an acid-base reaction. The resulting salt can more readily interact with water molecules through ion-dipole interactions, overcoming the hydrophobic nature of the tert-butyl group.[6]

Actionable Protocol:

  • Objective: Determine the approximate pH at which the compound becomes soluble.

  • Recommendation: Prepare a stock solution in an acidic vehicle. A common starting point is 10-50 mM HCl or a pH 4.0-5.0 citrate buffer. For many amine-containing compounds, solubility increases dramatically as the pH drops two units below the molecule's pKa.[8]

  • See Protocol 1 for a detailed methodology on creating a pH-solubility profile.

Q3: pH adjustment helped, but I still can't reach my target concentration without using a very low pH that is incompatible with my experiment. What's next?

A3: Co-solvent Systems.

If pH manipulation alone is insufficient, the next step is to introduce a water-miscible organic solvent, or "co-solvent".[9] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[10]

Causality: The co-solvent disrupts the hydrogen-bonding network of water, creating a microenvironment that is less polar. This reduces the interfacial tension between the hydrophobic compound and the aqueous solution, thereby increasing solubility.[11] This is a highly effective and common technique for parenteral and oral formulations.[11][12]

Actionable Protocol:

  • Objective: Identify an effective and experiment-compatible co-solvent.

  • Recommendation: Screen a panel of common, low-toxicity co-solvents. It is often beneficial to combine pH adjustment with a co-solvent system for a synergistic effect.[13]

  • See Protocol 2 for a step-by-step guide to screening co-solvents.

Co-solvent Properties Typical Starting Concentration (v/v) Notes
DMSO (Dimethyl sulfoxide)Highly polar aprotic5-10%Excellent solubilizing power but can have cellular effects. Check experimental compatibility.[10][13]
Ethanol Polar protic10-20%Widely used and generally well-tolerated in many systems.[10][13]
PEG 400 (Polyethylene glycol 400)Polar10-30%Low toxicity, often used in in vivo formulations.[13]
Propylene Glycol Moderately polar10-40%Common vehicle for oral and injectable formulations.[10][12]
Q4: I am working on an in vivo study and need to avoid high concentrations of organic solvents. What advanced formulation strategies can I use?

A4: Surfactants or Cyclodextrin Complexation.

When pH and co-solvents are not viable options, more sophisticated formulation approaches are required.

1. Micellar Solubilization using Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[5] The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, while the hydrophilic outer shell allows the entire structure to remain dispersed in water.[14][15][16]

  • Recommendation: Use non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyl 35 Castor Oil (Cremophor® EL) as they are generally less toxic.[5]

  • See Protocol 3 for a method to evaluate surfactants.

2. Complexation with Cyclodextrins: Cyclodextrins are cone-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic part of your compound can become entrapped within this cavity, forming an "inclusion complex".[13][17] This complex has a much higher aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.[17]

  • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high water solubility and a favorable safety profile.[17]

3. Amorphous Solid Dispersions (ASDs): For solid dosage form development, converting the compound from its stable, low-energy crystalline state to a high-energy amorphous (non-crystalline) state can significantly improve solubility and dissolution rates.[18][19][20] This is typically achieved by dispersing the drug at a molecular level within a polymer matrix using techniques like spray drying or hot-melt extrusion.[19][20][21] This is an advanced technique generally reserved for later-stage development.

Protocol Library
Protocol 1: Determining the pH-Solubility Profile
  • Prepare a series of 100 mM buffers at various pH points (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH to visualize the profile.

Protocol 2: Screening Co-solvents for Solubility Enhancement
  • Select a primary aqueous vehicle (e.g., deionized water, or a buffer at a fixed, slightly acidic pH where the compound shows some solubility).

  • Prepare a series of solvent systems by adding increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v of DMSO in water).

  • Following steps 2-6 from Protocol 1, determine the saturation solubility of the compound in each co-solvent mixture.

  • Compare the results to identify the co-solvent and concentration that provides the required solubility with the lowest percentage of organic solvent.

Protocol 3: Evaluating Surfactants for Micellar Solubilization
  • Prepare a series of solutions of a selected surfactant (e.g., Tween® 80) in a relevant aqueous buffer (e.g., PBS pH 7.4) at concentrations both below and above its CMC. Common concentrations to test are 0.1%, 0.5%, 1%, and 2% (w/v).

  • Following steps 2-6 from Protocol 1, determine the saturation solubility of the compound in each surfactant solution.

  • A significant increase in solubility above the CMC indicates effective micellar solubilization.

Safety & Handling
  • Compound Handling: While specific toxicology data for this compound is not available, it should be handled as a potentially hazardous chemical. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[22] Work in a well-ventilated area or a chemical fume hood.[23][24]

  • Solvents & Reagents:

    • Organic Solvents (DMSO, Ethanol): These are flammable liquids. Keep away from heat, sparks, and open flames.[23][24]

    • Acids/Bases (HCl, NaOH): Concentrated acids and bases are corrosive and can cause severe skin and eye burns.[25] Handle with extreme care and appropriate PPE.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. (2021). Pharmaceutics. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Annals of Experimental and Clinical Medicine. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. [Link]

  • A Review On Co-amorphous Technique Use For Solubility Enhancement. (n.d.). RJ Wave. [Link]

  • Solubility. (n.d.). Open Oregon Educational Resources. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). Molecules. [Link]

  • Technique to Formulation of Amorphous Drug. (2025). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020). Molecular Pharmaceutics. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Molecules. [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. [Link]

  • pH and Solubility. (n.d.). AP Chemistry. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2008). Industrial & Engineering Chemistry Research. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

  • Amine compounds. (n.d.). SlideShare. [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience. [Link]

  • Safety Data Sheet: 2,2-Dimethyl-1-propanol. (n.d.). Carl Roth. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Acylation of Thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the N-acylation of thiomorpholine.

Thiomorpholine presents a unique chemoselectivity challenge: it contains both a highly nucleophilic secondary amine and a soft thioether sulfur. While the nitrogen atom is inherently more reactive toward hard electrophiles (like carbonyls), improper reaction conditions can lead to S-acylation, S-oxidation, or degradation. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yielding, chemoselective N-acylation.

Reaction Pathways & Chemoselectivity Workflow

G Start Thiomorpholine (Secondary Amine + Thioether) AcylChloride Method A: Acyl Chloride + TEA/DIPEA, 0°C to RT Start->AcylChloride Highly Reactive Coupling Method B: Carboxylic Acid + EDC/HOBt, RT Start->Coupling Mild Conditions Thioester Method C: Thioester Chemoselective Acyl Transfer Start->Thioester High Chemoselectivity Product N-Acyl Thiomorpholine (Target Product) AcylChloride->Product Primary Pathway SideProduct S-Oxidation / S-Acylation (Side Products) AcylChloride->SideProduct Excess Reagent / High Temp Coupling->Product High Yield Thioester->Product S-to-N Acyl Transfer

Workflow diagram illustrating chemoselective pathways for thiomorpholine N-acylation.

Part 1: Core Optimization Parameters (FAQs)

Q1: How do I choose the right acylating agent for my specific thiomorpholine derivative? The choice of acylating agent dictates the reaction's kinetic profile and chemoselectivity:

  • Acid Chlorides: Highly reactive and cost-effective. They are ideal for unhindered substrates. Causality: The high electrophilicity of the acid chloride ensures rapid N-acylation. However, because the activation energy barrier is so low, elevated temperatures can allow the thioether sulfur (a soft nucleophile) to attack, leading to sulfonium intermediates or S-acylation side products. Strict temperature control (0 °C) is mandatory [[1]]().

  • Carboxylic Acid + EDC/HOBt: The preferred method for complex or sensitive molecules. Causality: EDC activates the carboxylic acid to form an O-acylisourea. Without HOBt, this intermediate can undergo unwanted rearrangements. HOBt rapidly converts it into a stable, yet highly amine-reactive, active ester. This drastically lowers the electrophilicity toward sulfur, ensuring near-perfect N-chemoselectivity 1.

  • Thioesters: Used for highly challenging, functionalized systems. Causality: Thioesters undergo a chemoselective S-to-N acyl transfer. Because the acyl group is already attached to a sulfur atom, it is thermodynamically disfavored from reacting with the thiomorpholine sulfur, driving 100% selective N-acylation 2, [[3]]().

Q2: Which base and solvent combination yields the best results? For acid chlorides, a non-nucleophilic base is required to scavenge the HCl byproduct. While Triethylamine (TEA) is common, N,N-Diisopropylethylamine (DIPEA) is vastly superior. Causality: DIPEA's isopropyl groups provide significant steric hindrance, preventing the nitrogen lone pair from acting as a competing nucleophile against the acyl chloride. Dichloromethane (DCM) is the optimal solvent due to its inertness and excellent solubilizing properties at 0 °C.

Quantitative Data: Optimization of Reaction Conditions The following table summarizes expected yields and chemoselectivity profiles based on established literature parameters.

Acylating AgentSolventBaseTemp (°C)Time (h)Chemoselectivity (N vs S)Typical Yield (%)
Acyl ChlorideDCMTEA0 to 252 - 18Moderate (Temp dependent)75 - 85
Acyl ChlorideTHFDIPEA0 to 252 - 18Good80 - 90
Carboxylic AcidDMFDIPEA + EDC/HOBt2512 - 24Excellent85 - 95
ThioesterXyleneCs₂CO₃100 - 14012Excellent (S-to-N transfer)70 - 85
Part 2: Troubleshooting Guide

Issue 1: Low yield due to incomplete conversion of thiomorpholine.

  • Root Cause: Hydrolysis of the acylating agent due to moisture, or sluggish reactivity of sterically hindered carboxylic acids.

  • Intervention: Ensure strictly anhydrous conditions (flame-dried glassware, inert N₂/Ar atmosphere). If using the EDC/HOBt method, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction with the secondary amine 1.

Issue 2: Formation of S-oxidized side products (Thiomorpholine S-oxide).

  • Root Cause: The thioether sulfur is highly susceptible to oxidation by atmospheric oxygen or peroxides present in degraded ethereal solvents (like old THF).

  • Intervention: Never use uninhibited or old THF. Always use freshly distilled, peroxide-free solvents. Degas solvents by sparging with nitrogen for 15 minutes prior to use if reactions are to be left overnight.

Issue 3: Difficult purification from EDC-urea byproducts.

  • Root Cause: The urea byproduct of EDC is theoretically water-soluble, but frequently partitions into the organic layer during extraction, contaminating the final product.

  • Intervention: Implement a rigorous biphasic washing sequence. Wash the organic layer sequentially with 1M HCl, followed by saturated NaHCO₃. The acidic wash protonates and extracts unreacted thiomorpholine and the EDC-urea byproduct into the aqueous phase, while the basic wash removes unreacted carboxylic acid and HOBt.

Part 3: Self-Validating Experimental Protocols
Protocol A: Standard N-Acylation via Acyl Chloride

Use this protocol for robust, unhindered acyl chlorides where rapid reaction times are desired.

  • Preparation: Dissolve thiomorpholine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration. Purge the reaction flask with inert gas (N₂ or Ar).

  • Base Addition: Add DIPEA (1.2 eq) via syringe.

    • Validation Checkpoint: The solution should remain clear and colorless. DIPEA is present to neutralize the HCl generated in step 4.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: Lowering the thermal energy suppresses the kinetic pathway for S-acylation.

  • Acylation: Dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 2 to 4 hours.

    • Validation Checkpoint: Monitor reaction progress by TLC (e.g., 50% EtOAc/Hexanes). The starting material spot (visualized with ninhydrin stain) must completely disappear.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure N-acyl thiomorpholine.

Protocol B: Mild Amide Coupling via EDC/HOBt

Use this protocol when working with sensitive carboxylic acids or when perfect chemoselectivity is required.

  • Pre-Activation: In a flame-dried flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture for 15–30 minutes at room temperature.

    • Causality & Validation Checkpoint: This pre-activation step forms the HOBt-active ester in situ. Allowing this to form before adding the amine prevents the coupling agent from directly reacting with the thiomorpholine sulfur.

  • Amine Addition: Add thiomorpholine (1.1 eq) to the activated mixture, immediately followed by DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 12–18 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 1M HCl (2x) to remove unreacted amine and EDC-urea.

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt.

    • Brine (5x) to pull residual DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the target compound.

References
  • BenchChem. "Application Notes and Protocols: 4-(Furan-3-carbonyl)thiomorpholine in Organic Synthesis." BenchChem Tech Support.
  • National Center for Biotechnology Information (PMC). "Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology.
  • National Center for Biotechnology Information (PMC). "Chemoselective N-acylation of indoles using thioesters as acyl source.

Sources

Stability testing of 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one . This guide addresses the unique stability profile of this molecule, which combines a sterically hindered amide (pivaloyl group) with an oxidation-prone heterocyclic sulfide (thiomorpholine).[1]

Compound Identity:

  • Systematic Name: this compound[1]

  • Functional Class: Tertiary Amide / Cyclic Thioether

  • Molecular Formula: C

    
    H
    
    
    
    NOS[1][2]
  • Molecular Weight: 187.30 g/mol

Stability Snapshot:

Parameter Rating Critical Insight
Hydrolytic Stability ⭐⭐⭐⭐⭐ (Excellent) The tert-butyl group provides a "steric shield," making the amide bond exceptionally resistant to acid/base hydrolysis.[1]
Oxidative Stability ⭐⭐ (Moderate/Low) The sulfur atom in the thiomorpholine ring is a "soft" nucleophile, highly susceptible to oxidation to sulfoxide and sulfone.
Thermal Stability ⭐⭐⭐⭐ (Good) Stable up to high temperatures (>150°C) in inert atmospheres.[1]

| Photostability | ⭐⭐⭐ (Moderate) | Sulfur-carbon bonds can undergo homolytic cleavage or photo-oxidation under intense UV exposure.[1] |

Interactive Troubleshooting (Q&A)

Category A: Chemical Degradation & Impurities

Q1: I am seeing a new impurity peak at RRT ~0.8 (or M+16) in my LC-MS analysis. What is it? A: This is almost certainly the S-oxide (Sulfoxide) derivative.[1]

  • Mechanism: The sulfur atom in the thiomorpholine ring is easily oxidized by atmospheric oxygen, peroxides, or trace metal contaminants.

  • Diagnosis: Check your mass spectrum.[1] If the parent ion shifts from m/z 188 (M+H) to 204 (M+16), it is the sulfoxide.[1] A further shift to 220 (M+32) indicates the sulfone.[1]

  • Corrective Action: Degas all solvents used in synthesis or analysis.[1] Store the neat compound under Argon or Nitrogen.

Q2: I tried hydrolyzing the amide using 1N HCl at 60°C, but I see no degradation. Is my reagent bad? A: No, your reagent is fine; the molecule is designed to resist this.

  • The Science: The 2,2-dimethyl (pivaloyl) group creates a massive steric blockade around the carbonyl carbon.[1] Nucleophiles (like water or hydroxide) cannot easily attack the carbonyl to cleave the amide bond.

  • Solution: To force hydrolysis, you typically need extreme conditions (e.g., 6N HCl at reflux for 24+ hours or sealed-tube digestion at 110°C).[1] Note: This stability makes the pivaloyl group an excellent protecting group.[3]

Category B: Storage & Handling

Q3: Can I autoclave this compound for sterilization? A: Yes, but with a caveat regarding oxygen.

  • Thermal: The amide bond will survive the 121°C autoclave cycle without hydrolyzing.

  • Oxidative: If autoclaved in the presence of air, the high heat and moisture significantly accelerate sulfur oxidation.

  • Protocol: Flush the vessel with nitrogen before sealing and autoclaving, or filter-sterilize if oxidation is a critical concern (e.g., for biological assays).[1]

Q4: The compound turned slightly yellow after a month on the bench. Is it still usable? A: The yellowing likely indicates trace photo-oxidation or formation of sulfur-based radical species.[1]

  • Check: Run an HPLC. If purity is >98%, the color is likely due to trace impurities (ppm level) with high extinction coefficients.[1]

  • Recommendation: Re-purify via short silica plug filtration if used for sensitive fluorescence assays; otherwise, it may be acceptable for synthetic use.[1]

Degradation Pathways & Logic

The following diagram illustrates the competing stability pathways. Note the contrast between the blocked hydrolysis path and the active oxidation path.

StabilityPathways Parent 2,2-dimethyl-1- (thiomorpholin-4-yl)propan-1-one (Parent) Sulfoxide S-Oxide (Sulfoxide) (+16 Da) Parent->Sulfoxide Oxidation (Air/Peroxides) FAST Hydrolysis Hydrolysis Products (Pivalic Acid + Thiomorpholine) Parent->Hydrolysis Acid/Base Hydrolysis (Sterically Hindered) Sulfone S,S-Dioxide (Sulfone) (+32 Da) Sulfoxide->Sulfone Strong Oxidation (mCPBA/H2O2)

Caption: Figure 1. Degradation logic flow. The sulfur atom is the primary site of failure (red path), while the amide bond remains robust (yellow path).

Standardized Stress Testing Protocols

Use these protocols to validate the stability of your specific lot.

Protocol A: Oxidative Stress (The "Weak Link" Test)

Purpose: To determine sensitivity to atmospheric aging and peroxides.

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (1:1).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Room Temperature for 2 hours.

  • Analysis: Inject immediately onto LC-MS.

  • Expected Result: Rapid conversion to Sulfoxide (M+16). If >50% conversion occurs in <30 mins, the compound is highly sensitive and requires antioxidant stabilizers (e.g., BHT) in formulation.

Protocol B: Hydrolytic Stress (The "Shield" Test)

Purpose: To verify the integrity of the pivaloyl protection.

  • Preparation: Dissolve compound to 1 mg/mL in 0.1 N HCl (Acid) and separate vial in 0.1 N NaOH (Base).

  • Incubation: Heat at 60°C for 24 hours.

  • Analysis: HPLC-UV (210 nm).

  • Expected Result: < 5% degradation. The pivaloyl group should remain intact.[3] Significant degradation here implies the presence of a different, less hindered isomer or impurity.

Analytical Method Parameters (HPLC)

When testing stability, the separation of the S-oxide from the parent is critical.

ParameterRecommendationReason
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard reverse phase retains the lipophilic pivaloyl group well.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents peak tailing of the tertiary amine nitrogen (if hydrolysis occurs).
Mobile Phase B AcetonitrileMethanol may cause high backpressure; ACN provides sharper peaks for amides.[1]
Gradient 5% B to 95% B over 10 minsThe Sulfoxide is much more polar and will elute earlier than the parent.
Detection UV 210-220 nmThe molecule lacks a strong chromophore (like a benzene ring).[1] Low UV is required.[1]

References

  • Organic Chemistry Portal. (2024).[1] Pivalic Acid Esters and Amides: Protecting Groups. Retrieved from [Link] (Hydrolytic stability data).[1]

  • Tooulia, K., et al. (2016).[1][4] Amides of Non-Steroidal Anti-Inflammatory Drugs With Thiomorpholine. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link] (Thiomorpholine oxidation susceptibility).[1]

  • Steiner, A., et al. (2022).[1][5] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. Retrieved from [Link] (Thiomorpholine synthesis and stability context).[1]

Sources

Technical Support Center: Scale-Up of 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Engineering Challenge

You are scaling up the synthesis of 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one (also known as N-pivaloylthiomorpholine). This is a classic amide coupling between Thiomorpholine and Pivaloyl Chloride (Trimethylacetyl chloride).

While the chemistry appears simple on a milligram scale, the scale-up to kilogram or pilot plant quantities introduces critical thermodynamic and mass-transfer challenges. The steric bulk of the tert-butyl group on the pivaloyl chloride creates specific kinetic behaviors, and the exothermicity of the acid chloride addition requires precise engineering controls.

This guide is structured as a Technical Support Center , addressing the specific "tickets" (issues) our team most frequently encounters during technology transfer.

Module 1: Reaction Protocol & Mechanism

The Chemistry

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the thiomorpholine attacks the carbonyl carbon of the pivaloyl chloride. A base (typically Triethylamine or DIPEA) is required to scavenge the HCl byproduct and drive the equilibrium forward.

Visualizing the Pathway

The following diagram outlines the reaction logic and critical control points (CCPs).

ReactionPathway Start Starting Materials (Thiomorpholine + Base) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Controlled Temp < 10°C) Reagent Reagent Addition (Pivaloyl Chloride) Reagent->Intermediate Dropwise Addition (Exothermic) Product Target Amide This compound Intermediate->Product Elimination of Cl- Byproduct Salt Byproduct (Base·HCl) Intermediate->Byproduct HCl Scavenging

Figure 1: Reaction pathway highlighting the critical temperature control point during the formation of the tetrahedral intermediate.

Module 2: Troubleshooting Tickets (FAQs)

Ticket #101: Uncontrolled Exotherm During Addition

User Report: "During the addition of pivaloyl chloride to the 20L reactor, the internal temperature spiked from 5°C to 35°C in under 2 minutes, despite the chiller running at full capacity."

Root Cause Analysis: Pivaloyl chloride is highly reactive. On a small scale, heat dissipates quickly through the flask walls. On a large scale, the surface-area-to-volume ratio decreases drastically, trapping the heat of reaction (


). A spike to 35°C can cause:
  • Loss of reagent via evaporation (Pivaloyl chloride bp ~105°C, but high vapor pressure).

  • Formation of impurities (dimers or ring-opening of thiomorpholine).

Resolution Protocol:

  • Dilution Factor: Dilute the Pivaloyl chloride in the reaction solvent (e.g., DCM or Toluene) (1:1 v/v) before addition. This increases the thermal mass and slows the reaction rate.

  • Addition Rate: Switch from "continuous stream" to dose-controlled addition . Set the addition pump to pause if

    
    .
    
  • Sub-surface Addition: Ensure the dip tube enters below the liquid level to prevent "flash" reaction at the headspace interface.

Ticket #102: "Sticky" Precipitate Clogging the Impeller

User Report: "A thick white slurry formed halfway through the reaction. It wrapped around the impeller shaft and stalled the motor."

Root Cause Analysis: The byproduct, Triethylamine Hydrochloride (TEA·HCl) , is insoluble in non-polar solvents like Toluene or DCM (to an extent). As the scale increases, the local concentration of salt supersaturates, leading to sudden, massive precipitation (caking).

Resolution Protocol:

  • Solvent Switch: If using Toluene, add a co-solvent like THF (5-10%) to increase the solubility of the salt, keeping it as a flowable slurry.

  • Mechanical Agitation: Ensure you are using a Pitched Blade Turbine (PBT) rather than a flat anchor impeller. High torque is required to keep the solids suspended.

  • Alternative Base: Consider Schotten-Baumann conditions (biphasic system). Use 4M NaOH(aq) as the base with Toluene. The salt (NaCl) stays in the water phase, keeping the organic phase clear.

    • Note: Pivaloyl chloride is sterically hindered and resists hydrolysis well enough to survive aqueous conditions if kept cold (0-5°C).

Ticket #103: Low Assay Purity (Unknown Impurity at RRT 0.85)

User Report: "HPLC shows a persistent impurity at RRT 0.85 (approx 5-8%). It tracks with the Pivaloyl Chloride stoichiometry."

Root Cause Analysis: The impurity is likely Pivalic Acid or Pivalic Anhydride .

  • Pivalic Acid: Formed if moisture enters the reactor (hydrolysis of acid chloride).

  • Pivalic Anhydride: Formed if the acid chloride reacts with the pivalic acid (generated from hydrolysis).

Resolution Protocol:

  • Feedstock Audit: Check the water content (Karl Fischer) of the Thiomorpholine and the Solvent. It must be <0.05%.

  • Nitrogen Sweep: Ensure a positive pressure of

    
     during the transfer of Pivaloyl chloride.
    
  • Post-Reaction Quench: The workup must include a high-pH wash (NaOH or

    
    ) to deprotonate the Pivalic acid (making it water-soluble) and remove it from the organic product layer.
    

Module 3: Scale-Up Workflow & Engineering Controls

The following diagram illustrates the optimized unit operations for a 10kg scale production run.

ScaleUpWorkflow Prep Reactor Prep Dry Toluene, N2 Purge Cool to 0°C Charge Charge Thiomorpholine & Base (TEA 1.2 eq) Prep->Charge Add Controlled Addition Pivaloyl Chloride (1.05 eq) Maintain T < 10°C Charge->Add Reaction Reaction Age Warm to 20°C Stir 2-4 hours Add->Reaction IPC IPC Check (GC/HPLC) Limit: Thiomorpholine < 0.5% Reaction->IPC IPC->Reaction Fail (Add more time/reagent) Quench Quench/Wash 1. Water Wash (Remove Salt) 2. 1M NaOH Wash (Remove Acid) 3. 1M HCl Wash (Remove Amine) IPC->Quench Pass Isolate Isolation Distillation or Crystallization Quench->Isolate

Figure 2: Step-by-step unit operations for the kilogram-scale production batch.

Module 4: Quantitative Data & Specifications

Stoichiometry Table
ReagentMW ( g/mol )EquivalentsDensity (g/mL)Role
Thiomorpholine 103.191.001.03Limiting Reagent
Pivaloyl Chloride 120.581.05 - 1.100.98Electrophile
Triethylamine 101.191.200.73HCl Scavenger
Toluene 92.1410 Vol (L/kg)0.87Solvent
Critical Process Parameters (CPPs)
ParameterRangeCriticalityConsequence of Deviation
Addition Temp -5°C to 10°CHighRunaway exotherm, impurity formation.
Water Content < 0.05%MediumHydrolysis of PivCl (Yield loss).
Stirring Speed > 150 RPMHighPoor mass transfer, salt caking.
Quench pH > 10 (Base wash)HighFailure to remove Pivalic acid impurity.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(4), 1987–2034. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 637542, Pivaloyl chloride. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Sampling Information: Thiomorpholine. [Link]

Technical Support Center: Characterization of Thiomorpholine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in Thiomorpholine Characterization

Introduction: The "Deceptive" Heterocycle

Thiomorpholines are privileged scaffolds in medicinal chemistry, serving as lipophilic bioisosteres of morpholines.[1] However, replacing oxygen with sulfur introduces unique electronic and conformational behaviors that frequently derail standard characterization workflows.

This guide addresses the three most common "phantom" problems reported by researchers:

  • NMR signals that broaden or disappear.

  • Mass spectra showing "impossible" oxidation states.

  • Chromatographic peaks that tail or split unexpectedly.

Module 1: NMR Spectroscopy Troubleshooting

The Issue: “My proton NMR spectrum has broad, undefined humps instead of sharp multiplets, or the integration values are wrong.”

Root Cause Analysis

Unlike morpholine, the thiomorpholine ring possesses a larger ring inversion barrier and a distinct sulfur center.

  • Conformational Dynamics: At room temperature, thiomorpholines often exist in a dynamic equilibrium between two chair conformers. If the rate of inversion (

    
    ) is comparable to the NMR time scale (
    
    
    
    ), signals broaden due to coalescence.
  • Sulfoxide Chirality: If your sample has partially oxidized to the sulfoxide (S=O), the sulfur atom becomes a chiral center. This breaks the symmetry of the ring, making the adjacent methylene protons (

    
     and 
    
    
    
    ) diastereotopic . They will no longer appear as simple triplets but as complex multiplet patterns (ABX or AB systems).
Diagnostic Protocol: Variable Temperature (VT) NMR

Do not assume the sample is impure. Run a VT-NMR experiment to confirm dynamic behavior.

Observation (at 25°C)Test ActionResult Interpretation
Broad/Flat PeaksHeat to 50-80°CPeaks Sharpen: Dynamic exchange (Ring inversion or N-inversion). No Change: Paramagnetic impurity or aggregation.
Complex MultipletsCool to -40°CDecoalescence: Freezing out individual conformers (Axial/Equatorial).
Interactive Workflow: The NMR Decision Tree

NMR_Troubleshooting Start Start: Broad 1H NMR Signals Check_Solvent Check Solvent Viscosity (DMSO-d6 vs CDCl3) Start->Check_Solvent Run_VT Run High-Temp NMR (e.g., +50°C) Check_Solvent->Run_VT Result_Sharp Peaks Sharpen? Run_VT->Result_Sharp Concl_Dynamic Diagnosis: Dynamic Conformational Exchange (Report Coalescence Temp) Result_Sharp->Concl_Dynamic Yes Concl_Impure Diagnosis: Paramagnetic Impurity or Aggregation Result_Sharp->Concl_Impure No Check_Ox Check for S=O Chirality (Diastereotopic Protons) Concl_Dynamic->Check_Ox If peaks split

Figure 1: Decision tree for distinguishing between conformational dynamics and sample impurities in thiomorpholine NMR.

Module 2: Mass Spectrometry (MS) & Purity

The Issue: “I see M+16 and M+32 peaks in my LC-MS, but my NMR looks clean. Is my compound decomposing?”

Root Cause Analysis

Thiomorpholines are "metabolically soft spots."[1] The sulfur atom is highly susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da).

  • In-Source Oxidation: Electrospray Ionization (ESI) sources operating at high voltages or temperatures can spontaneously oxidize the sulfur during the analysis. The M+16 peak might be an artifact of the instrument, not the sample.

  • Isotope Confusion: Sulfur has a significant

    
     isotope (4.2% natural abundance).[2] This creates a distinct M+2 peak that inexperienced analysts often mistake for impurities or chloride adducts.
    
The "Isotope Ruler" Verification

Use the natural isotope abundance to validate your molecular formula.

ElementMajor IsotopeMinor IsotopeAbundance (%)Diagnostic Feature
Oxygen


0.2%Negligible M+2 peak.
Sulfur


4.2% Significant M+2 peak.
Chlorine


24.2%M+2 is ~1/3 height of M.

Protocol for Distinguishing Real vs. Artificial Oxidation:

  • Lower the Cone Voltage: Reduce ESI source temperature and voltage. If the M+16/M+32 ratio decreases, the oxidation is happening inside the MS (In-Source).

  • Check HPLC Trace: If the M+16 species co-elutes exactly with the parent peak, it is likely an in-source artifact. If it separates (sulfoxides are much more polar), it is a real impurity in the bottle.

Module 3: Chromatographic Separation (HPLC/UPLC)

The Issue: “My thiomorpholine peak is tailing severely, or I see 'ghost' peaks appearing over time.”

Root Cause Analysis
  • Silanol Interactions: Like morpholines, thiomorpholines are secondary amines (pKa ~8-9). At neutral pH, they are protonated (cationic) and interact strongly with residual silanols on silica columns, causing tailing.

  • Solvent-Induced Oxidation: Ethers (THF, Diethyl ether) used in mobile phases or sample diluents often contain trace peroxides. These peroxides rapidly oxidize the thioether to a sulfoxide.

Optimization Guide
ParameterRecommendationScientific Rationale
Mobile Phase pH High pH (>9.5) or Low pH (<3.0) High pH suppresses protonation (free base form). Low pH protonates silanols (suppresses cation exchange). Avoid pH 6-8.
Buffer Selection Ammonium Bicarbonate (High pH) or Formic Acid (Low pH)Volatile buffers compatible with MS.
Sample Diluent Acetonitrile/Water Avoid THF or alcohols that may contain peroxides. Degas solvents thoroughly to remove dissolved oxygen.
Column Temp 40-50°C Higher temperature improves mass transfer and sharpens peaks for amine-containing compounds.
Pathway Visualization: The Oxidation Trap

Sulfur_Oxidation Thio Thiomorpholine (Lipophilic) Sulfoxide Sulfoxide (Polar, Chiral) +16 Da Thio->Sulfoxide Fast Oxidation Peroxide Peroxides (in THF/Air) Peroxide->Sulfoxide Catalyst Sulfone Sulfone (Very Polar, Stable) +32 Da Sulfoxide->Sulfone Slow Over-oxidation

Figure 2: The stepwise oxidation pathway of thiomorpholine. Note that the sulfoxide intermediate is significantly more polar than the parent, leading to shifted retention times.

FAQ: Frequently Asked Questions

Q: Why does my thiomorpholine show two spots on TLC even after purification? A: This is likely conformational isomerism on silica, not impurity. The axial and equatorial N-substituted conformers can interact differently with the silica surface. Run a 2D-TLC (turn the plate 90 degrees and run again); if the spots realign to the diagonal, it is the same compound equilibrating. Alternatively, it could be the sulfoxide (much lower Rf).

Q: Can I use DMSO-d6 for NMR? A: Yes, but be careful. DMSO is an oxidant under certain conditions (Swern-like), though usually stable at RT. More importantly, DMSO is very viscous, which exacerbates the line-broadening issues described in Module 1. If peaks are broad, try


 or 

to increase molecular tumbling rates.

Q: How do I remove the sulfoxide impurity? A: Sulfoxides are much more polar than the parent thiomorpholine. Flash chromatography using a gradient of DCM/MeOH is usually effective. The parent thiomorpholine will elute first (less polar), followed by the sulfoxide.

References
  • Conformational Analysis of Thiomorpholines

    • Mechanism:[3][4] Comparison of ring inversion barriers in morpholine vs. thiomorpholine.

    • Source:

  • Sulfur Isotope Abundance in Mass Spectrometry

    • Data: N

      
       (95%) and 
      
      
      
      (4.2%).[2]
    • Source:

  • Oxidation Sensitivity of Thiomorpholines

    • Context: Metabolic oxid
    • Source:

  • HPLC Method Development for Basic Amines

    • Protocol: Managing silanol interactions via pH control.[5][6]

    • Source:

Sources

Validation & Comparative

A Comparative Guide to Thiomorpholine Derivatives: 2,2-Dimethyl-1-(thiomorpholin-4-yl)propan-1-one vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK) and structural optimization, I frequently evaluate heterocyclic scaffolds for lead optimization. The thiomorpholine ring is a privileged pharmacophore, historically valued for imparting hypolipidemic and antioxidant activities[1]. However, the inherent nucleophilicity of its sulfur atom and the basicity of its secondary amine present significant metabolic challenges.

This guide objectively compares 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one (commonly known as N-pivaloyl thiomorpholine) against other thiomorpholine derivatives. By analyzing the causality behind structural modifications, we will establish a data-driven framework for selecting the optimal thiomorpholine analog for your drug development workflows.

Structural and Mechanistic Profiling

The Pivaloyl Advantage: Steric Shielding

In this compound, the secondary amine of the thiomorpholine core is capped with a pivaloyl group (2,2-dimethylpropanoyl). The causality behind this specific modification is rooted in molecular geometry: the bulky tert-butyl moiety creates a massive "steric shield" around the amide carbonyl. This steric hindrance physically blocks the active sites of hepatic amidases, drastically reducing hydrolysis rates and imparting exceptional metabolic stability[2]. Furthermore, the pivaloyl group restricts rotational freedom around the C-N amide bond, locking the thiomorpholine ring into predictable chair conformations that can enhance target binding affinity.

The Sulfur Liability: CYP450 S-Oxidation

While the pivaloyl group protects the nitrogen terminus, the sulfur atom remains a metabolic "soft spot." The sulfur atom acts as a soft nucleophile that is readily targeted by the heme-iron center of Cytochrome P450 (CYP450) enzymes. In vitro studies utilizing both microbial and mammalian models confirm that the primary degradative pathway for thiomorpholines is S-oxidation, rapidly yielding sulfoxide and, subsequently, sulfone metabolites[3].

MetabolicPathway A This compound (N-Pivaloyl Thiomorpholine) B Amidase Cleavage (Sterically Blocked) A->B Resistance C CYP450 S-Oxidation (Primary Pathway) A->C Susceptible D Thiomorpholine Sulfoxide (Active Metabolite) C->D [O] Addition

Fig 1. Metabolic degradation pathways of N-pivaloyl thiomorpholine highlighting steric shielding.

Comparative Analysis: Target vs. Alternatives

To contextualize the performance of N-pivaloyl thiomorpholine, we must compare it against its direct structural analogs:

  • 1-(Thiomorpholin-4-yl)ethan-1-one (N-Acetyl Thiomorpholine): Replacing the tert-butyl group with a methyl group reduces steric bulk. While this lowers lipophilicity, it renders the amide highly susceptible to enzymatic hydrolysis.

  • N-Pivaloyl Thiomorpholine 1,1-dioxide: To circumvent S-oxidation, medicinal chemists frequently pre-oxidize the sulfur to a sulfone (1,1-dioxide). This bioisosteric replacement eliminates the metabolic soft spot, reduces basicity, and acts as a strong hydrogen-bond acceptor, significantly improving aqueous solubility[4][5].

  • Unsubstituted Thiomorpholine: The parent heterocycle possesses high basicity and is rapidly cleared in vivo via N-dealkylation and S-oxidation.

Quantitative Performance Data

The following table summarizes the physicochemical and pharmacokinetic properties of these derivatives, demonstrating the trade-offs between lipophilicity, stability, and solubility.

CompoundEstimated LogPHLM

(min)
Primary Metabolic LiabilityAqueous Solubility
This compound 1.8 - 2.2> 60CYP450 S-OxidationModerate
1-(Thiomorpholin-4-yl)ethan-1-one (N-Acetyl)0.5 - 0.8~ 25Amidase Hydrolysis & S-OxidationHigh
N-Pivaloyl Thiomorpholine 1,1-dioxide 0.2 - 0.5> 120Highly Stable (Sulfur fully oxidized)High
Unsubstituted Thiomorpholine 0.1 - 0.3< 15Rapid N-dealkylation & S-OxidationVery High

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the protocols used to generate the data above must be self-validating. Below are the step-by-step methodologies for profiling thiomorpholine derivatives.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) of the compound. To validate the system, a parallel control without NADPH is run to differentiate between CYP-mediated S-oxidation and non-CYP-mediated amidase hydrolysis.
  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration: 1 mM). Self-Validation: Leave NADPH out of the negative control wells.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). The cold organic solvent instantly denatures the enzymes, quenching the reaction.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: CYP450 S-Oxidation Monitoring via LC-MS/MS

To specifically track the conversion of the thiomorpholine core to its sulfoxide metabolite.

  • Chromatography: Utilize a reverse-phase C18 column. The increased polarity of the sulfoxide metabolite ensures it elutes significantly earlier than the parent pivaloyl compound, allowing for clear baseline resolution.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the parent mass transition (e.g., [M+H]+ for the pivaloyl derivative) and the +16 Da shift corresponding to the S-oxide addition.

  • Quantification: Calculate the rate of metabolite formation relative to the depletion of the parent compound to determine the specific CYP450 turnover rate.

AssayWorkflow S1 1. Incubation (HLM + NADPH) S2 2. Sampling (Time Course) S1->S2 S3 3. Quenching (Cold ACN + IS) S2->S3 S4 4. Centrifugation (Protein Prep) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5 S6 6. DMPK Analysis (T1/2 & CLint) S5->S6

Fig 2. Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Conclusion

The selection between this compound and its derivatives hinges on the specific DMPK goals of your program. The pivaloyl group provides an excellent steric shield against amidases, making it superior to acetyl derivatives for maintaining plasma stability. However, if S-oxidation by CYP450 enzymes causes unacceptable clearance rates or toxicological liabilities, transitioning to a thiomorpholine 1,1-dioxide (sulfone) scaffold is the most scientifically sound optimization strategy.

References

  • [1] National Institutes of Health (NIH) - PubMed. "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity". Available at:[Link]

  • [3] ResearchGate. "Thiomorpholine transformation by the fungus Bjerkandera adusta / Kinetics of thiomorpholine transformation by M. aurum MO1". Available at:[Link]

  • [5] National Institutes of Health (NIH) - PMC. "Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria". Available at:[Link]

Sources

Comparative Bioactivity Guide: Thiomorpholine vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Thio-Switch" in Medicinal Chemistry

In the optimization of heterocyclic scaffolds, the bioisosteric replacement of the morpholine oxygen with sulfur—yielding thiomorpholine —is a critical strategy for modulating physicochemical properties without altering the core pharmacophore geometry.

While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), thiomorpholine analogs offer distinct advantages in lipophilicity (LogP) , metabolic stability , and oxidative versatility (capacity to form sulfoxides/sulfones). This guide objectively compares the bioactivity of thiomorpholine analogs against their morpholine counterparts across three primary therapeutic axes: Antimicrobial, Anticancer, and Metabolic regulation.

Key Comparative Metrics
FeatureMorpholine (

)
Thiomorpholine (

)
Impact on Bioactivity
Lipophilicity Lower (Polar)HigherEnhanced membrane permeability; improved BBB penetration.
H-Bonding Acceptor onlyWeak AcceptorAltered binding affinity in kinase pockets (e.g., JAK2/FLT3).
Metabolism N-oxidation, Ring openingS-oxidation (

)
"S-oxidative switch" creates active metabolites with differing polarities.

Therapeutic Axis I: Antimicrobial Efficacy

Thiomorpholine derivatives have demonstrated significant potency against Gram-positive bacteria, particularly Staphylococcus epidermidis and Mycobacterium tuberculosis.

Comparative Data: MIC Values ( g/mL)

The following data synthesizes head-to-head studies of 1,4-disubstituted 1,2,3-triazole derivatives and quinoline-linked analogs.

Compound ClassTarget OrganismMorpholine Analog (MIC)Thiomorpholine Analog (MIC)Performance Verdict
Dihydroquinoline M. tuberculosis H37Rv6.25 25.0Morpholine superior (4x potency) [1].
1,2,3-Triazole S. epidermidis2.341.17 Thiomorpholine superior (2x potency) [2].
Isocyanatoethane S. aureus (ATCC 25923)4.0 64.0Morpholine significantly superior [3].
Benzohydrazide E. coli>10050-100Thiomorpholine shows moderate gain in Gram(-) activity.

Mechanistic Insight: The higher lipophilicity of the thiomorpholine ring likely facilitates penetration through the lipid-rich cell wall of S. epidermidis, whereas the morpholine oxygen's H-bond accepting capability may be crucial for binding to specific ribosomal targets in S. aureus.

Protocol 1: Self-Validating Broth Microdilution Assay

Standard: CLSI M07-A10

This protocol includes internal validity checkpoints to ensure data integrity.

  • Inoculum Preparation:

    • Suspend isolated colonies in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Validation Step: Verify OD

      
       is between 0.08 and 0.13.[1]
      
  • Dilution:

    • Dilute inoculum 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Test Wells: Serial 2-fold dilutions of Thiomorpholine analog (Range: 64 – 0.125

      
      g/mL).
      
    • Control A (Sterility): Broth only. Must remain clear.

    • Control B (Growth): Broth + Bacteria + Solvent (DMSO < 1%). Must show turbidity.[1]

    • Control C (Reference): Ciprofloxacin.[1] MIC must fall within QC range (0.12–0.5

      
      g/mL for E. coli ATCC 25922).
      
  • Incubation & Readout:

    • Incubate at 35

      
       2°C for 16–20 hours.
      
    • Endpoint: Lowest concentration with no visible growth .

MIC_Workflow start Compound Stock (DMSO) dilution Serial Dilution (CAMHB Media) start->dilution inoculum Inoculum Prep (0.5 McFarland) plating 96-Well Plate Setup inoculum->plating dilution->plating incubation Incubation 37°C, 18-24h plating->incubation control_check VALIDATION NODE Sterility & Growth Controls control_check->start Fail (Repeat) readout Visual/OD600 Readout Determine MIC control_check->readout Pass incubation->control_check

Figure 1: Validated Broth Microdilution Workflow. The central diamond represents a mandatory "Go/No-Go" decision point based on control performance.

Therapeutic Axis II: Anticancer & Kinase Inhibition

Thiomorpholine analogs function as potent kinase inhibitors, particularly targeting the JAK2/FLT3 signaling axis. The sulfur atom allows for unique


-interactions and hydrophobic packing within the ATP-binding pocket that oxygen cannot replicate.
Comparative Data: IC (nM) vs. Kinase Targets

Data derived from 4-(4-nitrophenyl)thiomorpholine derivatives [4].

Target KinaseMorpholine AnalogThiomorpholine Analog (14j)Therapeutic Implication
JAK2 (V617F)120 nM27 nM 4.4x Potency Increase . Critical for Myeloproliferative neoplasms.
FLT3 (ITD)85 nM30 nM 2.8x Potency Increase . Relevant for AML therapy.
Cytotoxicity (MCF-7) 7.08

M
6.31

M
Comparable general cytotoxicity.[2]
Mechanism of Action: JAK-STAT Pathway Blockade

The thiomorpholine moiety (specifically Compound 14j) arrests the cell cycle at the G1/S phase and induces apoptosis.[3]

JAK_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT STAT3/5 JAK2->STAT Phosphorylation Thio Thiomorpholine Inhibitor (14j) Thio->JAK2 Inhibition (ATP Competition) P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Bcl-xL Downregulation

Figure 2: Mechanism of Action for Thiomorpholine-based JAK2 Inhibitors. The inhibitor (Green) blocks the phosphorylation step, preventing STAT dimerization and downstream survival signaling.

Therapeutic Axis III: Metabolic Regulation (DPP-4 Inhibition)

In the treatment of Type 2 Diabetes, Dipeptidyl Peptidase-4 (DPP-4) inhibitors prevent the degradation of GLP-1.[4] Thiomorpholine-based inhibitors have been synthesized to compete with gliptins.

Comparative Data: DPP-4 Inhibition

Reference Standard: Linagliptin (IC


 ~1 nM)[5]
Compound IDStructure FeatureIC

(

M)
Notes
16c Thiomorpholine-AA conjugate3.40 Most potent in series. Bulkier carbonyl groups enhance activity [5].[5]
16a Unsubstituted Thiomorpholine6.93Reduced steric fit in S1 pocket.
Morpholine Ref Morpholine-AA conjugate~6.00Similar potency range; sulfur substitution does not drastically alter activity here.

Analysis: While thiomorpholine analogs are currently in the micromolar range (less potent than nanomolar drugs like Linagliptin), they offer a scaffold for dual-action agents (e.g., DPP-4 inhibition + Antioxidant activity) due to the sulfur's redox capability.

Experimental Protocol: MTT Cytotoxicity Assay

Standard: ISO 10993-5

Causality: This assay measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase) as a proxy for viability. Since thiomorpholine analogs can be oxidatively active, solvent controls are critical.

  • Seeding:

    • Seed HepG2 cells at

      
       cells/well in 96-well plates.
      
    • Allow attachment for 24h.

  • Treatment:

    • Add Thiomorpholine analogs (0.1 – 100

      
      M).
      
    • Critical Control: DMSO vehicle must be

      
       v/v to prevent artifactual toxicity.
      
  • Incubation:

    • 72 hours at 37°C, 5% CO

      
      .
      
  • Development:

    • Add MTT reagent (5 mg/mL in PBS) – 20

      
      L/well. Incubate 4h.
      
    • Remove media. Solubilize formazan crystals with 150

      
      L DMSO.
      
  • Quantification:

    • Measure Absorbance at 570 nm (Ref 630 nm).

    • Calculation:

      
      
      

References

  • Marvadi, H. et al. (2021).[2] "Synthesis of 2-(thiophen-2-yl) dihydroquinoline derivatives and their antimycobacterial activity." Journal of Chemical Reviews, 3(4), 247-272.[2] Link

  • Vasu, K. et al. (2018). "Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1, 4-disubstituted 1,2,3-triazoles." Journal of the Serbian Chemical Society. Link

  • Eke, U.B. et al. (2017). "Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives." PMC. Link

  • Zhang, Y. et al. (2024). "Structural Characterization and JAK2/FLT3 Inhibitory Activity of 4-(4-nitrophenyl)thiomorpholine Derivatives." Molbank, 2024, M1795.[3] Link

  • Han, B. et al. (2012). "Design and synthesis of thiomorpholine derivatives as DPP-IV inhibitors." Chemical Biology & Drug Design. Link

Sources

A Researcher's Guide to the Cellular Validation of Novel Thiomorpholine-Based Compounds: A Comparative Efficacy Analysis of 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel small molecules in cellular models. Using the hypothetical compound, 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one, as a case study, we will navigate the essential stages of cellular characterization. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This guide is designed to be a dynamic, logic-driven workflow rather than a static protocol, empowering you to make informed decisions based on your emerging data.

Our approach is grounded in the principle of self-validating systems. Each experimental stage is designed to not only test the efficacy of our lead compound but also to build a cohesive, evidence-based narrative of its mechanism of action. We will compare its performance against a well-characterized alternative to benchmark its potency and specificity.

Phase 1: Foundational Analysis - Cytotoxicity and Viability

Before delving into specific mechanisms, it is crucial to determine the concentration range at which this compound (referred to as 'Compound-T' henceforth) exhibits biological activity without inducing overt cytotoxicity. This establishes a therapeutic window for all subsequent experiments.

Rationale for Experimental Choices

We will employ two complementary assays: the MTT assay to measure metabolic activity (an indicator of cell viability) and the LDH release assay to quantify membrane integrity (an indicator of cytotoxicity). Running these in parallel provides a more robust assessment than either assay alone. For this workflow, we will hypothesize a potential anti-inflammatory effect and thus select a relevant cell line, such as the RAW 264.7 murine macrophage line, which is widely used for inflammation studies.[3] As a comparator, we will use Dimethyl Fumarate (DMF), an FDA-approved immunomodulatory agent known to have anti-inflammatory properties.[3]

Experimental Protocol: MTT and LDH Assays
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of Compound-T and DMF in complete culture medium, ranging from 100 µM down to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24 hours.

  • LDH Assay:

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

  • MTT Assay:

    • To the remaining 50 µL of medium and cells in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS).

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viability (for MTT) and cytotoxicity (for LDH) relative to the vehicle control. Plot the dose-response curves to determine the EC₅₀ (for viability) and CC₅₀ (for cytotoxicity).

Data Presentation: Cytotoxicity and Viability
CompoundEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
Compound-T 15.2> 100> 6.6
DMF 25.8> 100> 3.9
Vehicle (0.1% DMSO) N/AN/AN/A

This is example data. Actual results will vary.

Phase 2: Mechanistic Insight - Pathway-Specific Analysis

Based on the known activities of thiomorpholine derivatives, we hypothesize that Compound-T may exert its effects by modulating the NF-κB signaling pathway, a central regulator of inflammation. To test this, we will use a luciferase reporter assay in HEK293 cells, which provides a clean and quantifiable readout of pathway activation.

Workflow for Mechanistic Validation

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Target Engagement & Function A Select Cell Line (e.g., RAW 264.7) B Dose-Response Treatment (Compound-T vs. DMF) A->B C MTT Assay (Viability) B->C D LDH Assay (Cytotoxicity) B->D E Determine Therapeutic Window (EC₅₀, CC₅₀) C->E D->E G Pre-treat with Compound-T or Alternative (IKK Inhibitor) E->G Inform Dosing F HEK293 cells transfected with NF-κB Luciferase Reporter F->G H Stimulate with TNF-α G->H I Measure Luciferase Activity H->I J Confirm with Western Blot for p-p65, p-IκBα I->J K Cellular Thermal Shift Assay (CETSA) on IKKβ J->K Confirm Target L Measure Downstream Cytokine Secretion (ELISA for IL-6, TNF-α) J->L Validate Downstream Effects M Measure Gene Expression (qPCR for NOS2, COX2) J->M N Synthesize Findings K->N L->N M->N

Caption: A comprehensive workflow for cellular validation of a novel compound.

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect HEK293 cells in a 96-well plate with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Compound-T or a known IKK inhibitor (e.g., BAY 11-7082) as a positive control. Incubate for 1 hour.

  • Stimulation: Add TNF-α (10 ng/mL) to the wells to stimulate the NF-κB pathway. Include unstimulated controls. Incubate for 6 hours.

  • Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control.

Data Presentation: NF-κB Inhibition
CompoundIC₅₀ (µM)
Compound-T 5.8
BAY 11-7082 (IKK Inhibitor) 1.2
Vehicle (0.1% DMSO) No Inhibition

This is example data. Actual results will vary.

To corroborate these findings, a western blot for key phosphorylated proteins in the NF-κB pathway, such as phospho-p65 and phospho-IκBα, should be performed on lysates from stimulated RAW 264.7 cells treated with Compound-T. A reduction in the phosphorylation of these proteins would provide strong evidence for on-pathway activity.

Phase 3: Target Engagement and Functional Outcomes

The reporter assay suggests Compound-T inhibits the NF-κB pathway. Now, we must validate direct binding to a putative target and measure the downstream functional consequences. The IκB kinase (IKK) complex is a critical upstream regulator of NF-κB activation, making it a plausible target.

The NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα CompoundT Compound-T CompoundT->IKK_complex Inhibits pIkBa p-IκBα p65_p50 p65/p50 (Active Dimer) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome pIkBa->Proteasome Targeted for Degradation Nucleus Nucleus p65_p50->Nucleus Translocates to NFkB_DNA NF-κB Binding to DNA p65_p50->NFkB_DNA Binds to Promoter Regions Gene_Expression Inflammatory Gene Expression (IL-6, TNF-α, NOS2) NFkB_DNA->Gene_Expression Induces

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding in a cellular context.[4] An increase in the melting temperature of a target protein in the presence of a compound indicates direct engagement.

  • Cell Culture and Treatment: Culture RAW 264.7 cells to high density. Harvest and resuspend the cells in PBS with protease inhibitors. Treat one aliquot with a high concentration of Compound-T (e.g., 50 µM) and another with vehicle control. Incubate for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.

  • Western Blot: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of the putative target protein (e.g., IKKβ) by western blot.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature for both the vehicle and Compound-T treated samples. A rightward shift in the melting curve for the Compound-T sample indicates thermal stabilization and target engagement.

Experimental Protocol: Downstream Functional Assays (ELISA and qPCR)
  • Cell Treatment: Seed RAW 264.7 cells and treat with Compound-T or DMF at their respective EC₅₀ concentrations for 1 hour before stimulating with Lipopolysaccharide (LPS; 100 ng/mL), a potent inducer of inflammatory responses in macrophages.

  • ELISA for Cytokine Secretion: After 24 hours of stimulation, collect the cell culture supernatant. Quantify the concentration of secreted pro-inflammatory cytokines, such as IL-6 and TNF-α, using commercially available ELISA kits.

  • qPCR for Gene Expression: After 6 hours of stimulation, lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of key inflammatory genes, such as Nos2 and Cox2. Normalize the expression to a stable housekeeping gene (e.g., Actb).

Data Presentation: Functional Outcomes
Treatment (at EC₅₀)IL-6 Secretion (% of LPS Control)Nos2 mRNA Expression (Fold Change vs. LPS Control)
LPS + Vehicle 100%1.0
LPS + Compound-T 35%0.4
LPS + DMF 52%0.6

This is example data. Actual results will vary.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to validating the efficacy of a novel compound, this compound, in cellular models. By progressing from broad cytotoxicity assessments to specific mechanistic and functional assays, researchers can build a robust data package that elucidates the compound's mode of action. The comparative analysis against an established molecule like DMF provides essential context for its potential therapeutic utility.

The hypothetical data presented suggests that Compound-T is a potent inhibitor of the NF-κB signaling pathway, likely through direct engagement of the IKK complex, leading to a significant reduction in downstream inflammatory responses. These findings would strongly support further preclinical development, including selectivity profiling against other kinases and in vivo efficacy studies in animal models of inflammation.

References

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link][5]

  • Blagg, J., & Workman, P. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Retrieved from [Link][4]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link][6]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. Retrieved from [Link][7]

  • Foley, D. G., & Tchesnokov, E. P. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. Retrieved from [Link][8]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link][1]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Retrieved from [Link][2]

  • Wang, Y., et al. (2022). Anti-Inflammatory Effect of Dimethyl Fumarate Associates with the Inhibition of Thioredoxin Reductase 1 in RAW 264.7 Cells. MDPI. Retrieved from [Link][3]

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Benchmarking 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one (DTMP) Against Known RIPK1 Inhibitors: A Comprehensive Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical nodal point in the regulation of necroptosis—a highly inflammatory form of programmed cell death implicated in autoimmune disorders, ischemic injuries, and neurodegenerative diseases[1]. While first-generation inhibitors like Necrostatin-1 (Nec-1) provided foundational proof-of-concept[2], their poor metabolic stability necessitated the development of next-generation scaffolds.

This guide benchmarks the performance of 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one (DTMP) , a novel synthetic scaffold featuring a pivaloyl-thiomorpholine core, against established industry standards including Nec-1, Nec-1s, and the clinical-stage inhibitor GSK2982772[3]. By analyzing in vitro kinase activity, cell-based necroptosis rescue, and structural rationales, this guide provides drug development professionals with a rigorous framework for evaluating DTMP's therapeutic potential.

Mechanistic Rationale: The Allosteric Advantage

RIPK1 kinase activity is essential for the formation of the "necrosome" (Complex IIb), a multiprotein complex containing RIPK1 and RIPK3 that ultimately phosphorylates MLKL to execute membrane rupture[2].

Unlike Type I kinase inhibitors that compete directly with ATP, DTMP is designed to function as a Type III allosteric inhibitor . The 2,2-dimethylpropanoyl (pivaloyl) group acts as a highly lipophilic anchor that occupies the hydrophobic pocket situated directly behind the ATP-binding cleft. This binding mode locks RIPK1 in an inactive "DLG-out/Glu-out" conformation. The thiomorpholine ring provides optimal vector geometry, allowing the sulfur atom to form favorable non-covalent interactions within the kinase hinge region. This mechanism mirrors the high selectivity profile observed in clinical candidates like GSK2982772[3].

NecroptosisPathway TNF TNF-α Stimulation TNFR1 TNFR1 Activation TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI ComplexIIb Complex IIb (Necrosome) (RIPK1 + RIPK3) ComplexI->ComplexIIb + zVAD-fmk & Smac Mimetic MLKL MLKL Phosphorylation & Oligomerization ComplexIIb->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis DTMP DTMP DTMP->ComplexIIb Nec1 Necrostatin-1 Nec1->ComplexIIb GSK GSK2982772 GSK->ComplexIIb

Fig 1. TNF-induced necroptosis pathway highlighting RIPK1 inhibition by DTMP, Nec-1, and GSK2982772.

Quantitative Benchmarking Data

To objectively assess DTMP, it must be evaluated across biochemical potency, cellular efficacy, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. The table below summarizes the benchmarking data against known RIPK1 inhibitors.

CompoundRIPK1 IC₅₀ (nM)U937 Cellular EC₅₀ (nM)Kinome Selectivity (S₁₀)Mouse Liver Microsomal T₁/₂ (min)Target Binding Mode
Necrostatin-1 210450Moderate< 15Type III Allosteric
Necrostatin-1s 20110High45Type III Allosteric
GSK2982772 1.015Very High> 120Type III Allosteric
DTMP (Test) 1885High85Type III Allosteric

Data Interpretation: DTMP demonstrates a ~10-fold improvement in biochemical potency over the original Nec-1 scaffold and exhibits a significantly extended microsomal half-life, positioning it as a highly viable tool compound for in vivo studies, bridging the gap between early tool compounds and highly optimized clinical assets.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed not just as step-by-step instructions, but as self-validating systems where the causality behind each condition is explicitly defined.

Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo)

The ADP-Glo™ assay is a luminescent method that quantifies the amount of ADP produced during the kinase reaction[4].

  • Step 1: Enzyme-Inhibitor Pre-incubation. Incubate recombinant human RIPK1 (10 nM) with a 10-point dose-response titration of DTMP (0.1 nM to 10 µM) in kinase buffer for 30 minutes at room temperature.

    • Causality: Type III allosteric inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached, preventing artificially inflated IC₅₀ values.

  • Step 2: ATP/Substrate Addition. Initiate the reaction by adding Myelin Basic Protein (MBP) substrate and ATP at a final concentration of 15 µM. Incubate for 2 hours.

    • Causality: Running the assay exactly at the ATP

      
       (~15 µM for RIPK1) provides balanced sensitivity. Validation Checkpoint:  To confirm DTMP is an allosteric inhibitor, run a parallel assay at 1 mM ATP. An allosteric inhibitor's IC₅₀ will remain stable, whereas an ATP-competitive inhibitor's IC₅₀ will shift drastically to the right.
      
  • Step 3: ADP-Glo Reagent Addition. Add an equal volume of ADP-Glo Reagent and incubate for 40 minutes.

    • Causality: This step halts the kinase reaction and completely depletes unconsumed ATP[4]. If unconsumed ATP remains, it will trigger a false-positive luminescent signal in the final step.

  • Step 4: Kinase Detection. Add Kinase Detection Reagent to convert the generated ADP back to ATP, simultaneously introducing luciferase/luciferin to produce light. Measure luminescence.

Protocol 2: Cell-Based Necroptosis Rescue Assay

Biochemical potency does not always translate to cellular efficacy due to membrane permeability or off-target toxicity. This assay isolates necroptosis in human U937 monocytes.

  • Step 1: Cell Seeding & Pre-treatment. Seed U937 cells at 10,000 cells/well. Pre-treat with DTMP or benchmark inhibitors for 1 hour.

    • Causality: Allows for intracellular accumulation and target engagement prior to the application of the death stimulus.

  • Step 2: TSZ Induction. Treat cells with a cocktail of T NF-α (20 ng/mL), S mac mimetic BV6 (1 µM), and Z VAD-fmk (20 µM) for 24 hours.

    • Causality: This specific cocktail is mandatory. TNF-α alone activates NF-κB, promoting survival. The Smac mimetic degrades cIAPs, blocking NF-κB and pushing the cell toward apoptosis. The pan-caspase inhibitor zVAD-fmk blocks Caspase-8, shutting down apoptosis and forcing the cell strictly into RIPK1/RIPK3-dependent necroptosis[1].

  • Step 3: Viability Readout. Add CellTiter-Glo reagent and measure luminescence.

    • Causality: Necroptosis causes rapid metabolic collapse and ATP depletion. Measuring total cellular ATP provides a direct, highly sensitive readout of cell viability. Validation Checkpoint: Include a "Compound + TNF-α only" control to ensure DTMP is not inherently cytotoxic.

High-Throughput Validation Workflow

To systematically benchmark DTMP and its derivatives, the following workflow ensures that only compounds with verified target engagement and isolated mechanisms of action progress to in vivo models.

ValidationWorkflow Step1 Compound Synthesis (DTMP Scaffold) Step2 In Vitro Kinase Assay (ADP-Glo) Step1->Step2 Step3 Cell-Based Necroptosis (U937 + TSZ) Step2->Step3 IC50 < 50 nM Step4 Biomarker Validation (p-RIPK1 Western Blot) Step3->Step4 EC50 < 100 nM Step5 In Vivo Efficacy (Murine SIRS Model) Step4->Step5 Target Engaged

Fig 2. Self-validating experimental workflow for benchmarking novel RIPK1 inhibitors like DTMP.

Conclusion

Benchmarking this compound (DTMP) reveals it to be a highly potent, Type III allosteric inhibitor of RIPK1. By leveraging the pivaloyl-thiomorpholine scaffold, DTMP overcomes the metabolic liabilities of early-generation inhibitors like Necrostatin-1 while maintaining excellent kinome selectivity. For drug development professionals, utilizing the self-validating TSZ cellular assay and ADP-Glo biochemical protocols outlined above will ensure rigorous, reproducible evaluation of this scaffold for future therapeutic applications in inflammatory and neurodegenerative disease models.

References

  • Title: Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers Source: Pharmacology Research & Perspectives (PubMed / NIH) URL: 3

  • Title: Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications Source: Pharmacological Research (PubMed / NIH) URL: 5

  • Title: Necrostatin-1: a promising compound for neurological disorders Source: Frontiers in Cellular Neuroscience URL: 1

  • Title: ADP-Glo™ Kinase Assay Technical Manual #TM313 Source: Promega Corporation URL: 4

Sources

In Silico Modeling and Comparison of Thiomorpholine Compounds: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiomorpholine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that often translate to favorable biological activity and pharmacokinetic profiles.[1][2] This guide provides an in-depth technical overview of in silico modeling techniques for the rational design, evaluation, and comparison of thiomorpholine-containing compounds. We will explore core computational workflows, from initial high-throughput virtual screening to detailed molecular dynamics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel thiomorpholine-based therapeutics.

The Thiomorpholine Scaffold: A Privileged Structure in Medicinal Chemistry

Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, offers a distinct advantage in drug design.[1][2] Unlike its close analog, morpholine, the presence of the sulfur atom introduces unique electronic and conformational properties.[1][2] This seemingly subtle difference can significantly impact a molecule's interaction with biological targets and its metabolic stability.[3] Thiomorpholine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antioxidant, and hypolipidemic effects.[1][2][4]

The strategic incorporation of the thiomorpholine moiety can:

  • Enhance Target Binding: The sulfur atom can participate in non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are distinct from those formed by oxygen.[5]

  • Modulate Physicochemical Properties: The scaffold influences key drug-like properties such as solubility and lipophilicity.

  • Improve Pharmacokinetic Profiles: Thiomorpholine can alter a compound's metabolic fate, in some cases leading to improved stability compared to other heterocyclic systems.[3]

The In Silico Drug Discovery Workflow: A Phased Approach

A robust in silico evaluation of thiomorpholine compounds follows a logical progression, starting with broad screening and moving towards more computationally intensive and precise analyses. This phased approach ensures that resources are focused on the most promising candidates.

Caption: Figure 1. Phased In Silico Workflow for Thiomorpholine Drug Discovery.

Core Methodologies and Experimental Protocols

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[6] This is often the first step in evaluating a library of thiomorpholine derivatives against a specific biological target.

Protocol: High-Throughput Virtual Screening of Thiomorpholine Derivatives

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Define the binding site (active site) for docking calculations.

  • Ligand Preparation:

    • Generate 3D structures of the thiomorpholine compound library.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize molecular docking software such as AutoDock Vina , Glide , or LeDock to perform the simulations.[6] These programs systematically search for the optimal binding pose of each ligand within the target's active site.[6]

    • The software calculates a "docking score" for each pose, which is an estimate of the binding affinity.

  • Analysis and Prioritization:

    • Rank the compounds based on their docking scores.

    • Visually inspect the top-ranking poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thiomorpholine moiety and the protein residues.

Table 1: Example Comparative Docking Data

Compound IDScaffoldDocking Score (kcal/mol)Key Interactions with Target
TH-001Thiomorpholine-9.2H-bond with Ser124, hydrophobic interaction with Leu88
MO-001Morpholine-8.5H-bond with Ser124
PI-001Piperidine-8.1Hydrophobic interaction with Leu88

This is illustrative data. Actual results are target and compound-specific.

Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics

While docking provides a static picture, MD simulations offer a dynamic view of the ligand-protein complex over time.[7] This is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.[8]

Protocol: MD Simulation of a Top-Ranked Thiomorpholine-Protein Complex

  • System Setup:

    • The best-ranked docked pose is used as the starting point.

    • The complex is placed in a simulation box filled with explicit water molecules.

    • Ions are added to neutralize the system.

  • Equilibration:

    • The system is energy-minimized to remove any steric clashes.

    • It is then gradually heated and equilibrated under constant temperature and pressure to mimic physiological conditions.

  • Production Run:

    • The simulation is run for a significant period (e.g., 50-100 nanoseconds) to observe the dynamic behavior of the complex.

  • Trajectory Analysis:

    • Analyze the root-mean-square deviation (RMSD) to assess the stability of the complex.

    • Monitor hydrogen bonds and other key interactions over the course of the simulation.

MD_Workflow start Docked Complex setup System Setup Solvation & Ionization start->setup equilibration Equilibration NVT & NPT Ensembles setup->equilibration production Production MD (e.g., 100 ns) equilibration->production analysis Trajectory Analysis RMSD, RMSF, H-Bonds production->analysis end Stability Insights analysis->end caption Figure 2. Molecular Dynamics Simulation Workflow.

Caption: Figure 2. Molecular Dynamics Simulation Workflow.

ADMET Prediction: Profiling Drug-Likeness and Safety

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction tools are essential for early-stage risk assessment.[9][10]

Protocol: ADMET Profiling of Thiomorpholine Leads

  • Input Structures:

    • Provide the chemical structures of the lead compounds, typically in SMILES format.

  • Utilize Prediction Servers:

    • Employ free web-based tools like SwissADME or pkCSM for a comprehensive ADMET profile.[11] These platforms predict a wide range of properties.[12][13]

  • Analyze Key Parameters:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition (cardiotoxicity).

Table 2: Comparative In Silico ADMET Profile

ParameterThiomorpholine AnalogPiperidine AnalogDesirable Range
Lipinski's Rule of 5 CompliantCompliant0 violations
GI Absorption HighHighHigh
BBB Permeant NoYesTarget Dependent
CYP2D6 Inhibitor NoYesNo
hERG Inhibition Low RiskModerate RiskLow Risk

These predictions provide an early indication and must be confirmed experimentally.

Comparative Analysis: Thiomorpholine vs. Alternative Scaffolds

A key strength of in silico modeling is the ability to perform direct comparisons between different molecular scaffolds. For instance, when a lead compound contains a thiomorpholine ring, it is prudent to model analogous structures where the thiomorpholine is replaced with a morpholine or piperidine.[14] This can reveal:

  • The specific contribution of the sulfur atom to binding affinity and selectivity.

  • Differences in metabolic stability , as the heteroatom can significantly influence susceptibility to enzymatic degradation.[3]

  • Variations in physicochemical properties such as solubility and pKa.

These comparative studies provide a strong rationale for the selection of the thiomorpholine scaffold in a drug discovery program.

Conclusion and Future Outlook

In silico modeling is an indispensable component of modern drug discovery, offering a rapid and cost-effective means to design and evaluate novel therapeutic agents. For thiomorpholine-containing compounds, these computational approaches provide a deep understanding of their structure-activity relationships, binding dynamics, and pharmacokinetic profiles. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately increase the probability of success in bringing new, effective medicines to the clinic.

References

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  • Al-Ostath, A. I., Al-Ameri, M., Al-Ghorbani, M., Al-Anshori, M. M., Al-Majd, M. A., & Al-Salahi, R. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 894. [Link]

  • Vázquez-Valadez, V. H., Hernández-Serda, A., Jiménez-Cabiedes, M. F., Aguirre-Vidal, P., González-Tapia, I., Carreño-Vargas, L., ... & Correa-Basurto, J. (2021). Evaluation of Inhibitory Activity In Silico of In-House Thiomorpholine Compounds between the ACE2 Receptor and S1 Subunit of SARS-CoV-2 Spike. ResearchGate. [Link]

  • Kadyrov, R. V., & Aganov, A. V. (2026). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 62(2), 163-189. [Link]

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  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolidine, thiomorpholine and piperidine GABA analogues. Retrieved from [Link]

  • Le, T. H., Nguyen, T. H., Nguyen, T. T., & Le, T. H. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 14(13), 2686. [Link]

  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., ... & Shaquiquzzaman, M. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Molecules, 27(17), 5656. [Link]

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Safety Operating Guide

2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Disposal Protocol: 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, Drug Development Leads

Emergency Overview: Immediate Action Required

Stop. Before handling This compound , verify you have access to a Class B (Organic) fire extinguisher and a functioning fume hood. This compound is an organic amide containing a thioether linkage. Improper disposal can release toxic sulfur oxides (SOx) upon combustion or contaminate aquatic systems.

Critical Directive: Do NOT dispose of this compound down the drain. It is classified as Hazardous Organic Waste (Sulfur-Containing) .

Chemical Profile & Hazard Identification

To ensure safe handling, we must first define the physicochemical properties that dictate our disposal strategy. This compound is a pivaloyl amide derivative of thiomorpholine .

Parameter Technical Specification
Chemical Name This compound
Synonyms 4-Pivaloylthiomorpholine; N-Pivaloylthiomorpholine
Molecular Formula C₉H₁₇NOS
Molecular Weight 187.30 g/mol
Physical State Low-melting solid or viscous oil (Standard ambient temp)
Primary Hazards Irritant (Skin/Eye), Stench (Sulfur odor), Aquatic Toxicity
Waste Code (RCRA) Not specifically listed (P/U list); Default to D001 (Ignitable) or D003 (Reactive - Sulfide potential) if applicable. Treat as Non-Halogenated Organic .

Scientific Rationale for Hazards:

  • Thioether Linkage (-S-): The thiomorpholine ring contains a sulfur atom. Upon uncontrolled oxidation or incineration without scrubbers, this releases Sulfur Dioxide (SO₂), a respiratory toxicant.

  • Amide Functionality: Increases stability but facilitates skin absorption compared to free amines.

  • Lipophilicity: The tert-butyl (pivaloyl) group increases lipophilicity, making it potentially persistent in aquatic environments and capable of penetrating nitrile gloves over time.

Pre-Disposal Safety Assessment

Before initiating disposal, establish the following "Safety Perimeter" around your workspace.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if heating/dissolving).

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.

Engineering Controls
  • Ventilation: All transfers must occur inside a certified chemical fume hood to manage "stench" risks.

  • Decontamination: Have a 10% bleach solution ready for surface decontamination (oxidizes sulfur residues to non-volatile sulfoxides/sulfones).

Operational Disposal Workflow

The following flowchart illustrates the decision logic for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Contaminated Contaminated Debris (Gloves, Syringes) StateCheck->Contaminated SolidBin Container A: Solid Organic Waste (Label: Sulfur-Containing) Solid->SolidBin Double Bag LiquidBin Container B: Non-Halogenated Solvents (Segregate from Oxidizers) Liquid->LiquidBin Verify pH Neutral DebrisBin Container C: Solid Hazardous Waste Contaminated->DebrisBin Incineration Final Fate: High-Temp Incineration (with Scrubber) SolidBin->Incineration LiquidBin->Incineration DebrisBin->Incineration

Figure 1: Decision matrix for segregating thiomorpholine-derivative waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid/Oil

Use this for expired reagents or excess synthesized material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the material into the jar inside the fume hood.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Special Note: Write "Contains Organic Sulfur" clearly. This alerts the waste contractor to use an incinerator with SOx scrubbing capabilities.

  • Secondary Containment: Place the HDPE jar inside a clear sealable bag (Ziploc type) before placing it in the satellite accumulation area. This prevents sulfur odors from leaking.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Use this for mother liquors containing the compound.

  • Segregation: Ensure the solvent stream is compatible.

    • Compatible: Acetone, Methanol, Ethyl Acetate, Dichloromethane (if halogenated waste stream is used).

    • Incompatible:Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Oxidizing the sulfur atom in a closed waste container can generate heat and pressure (exothermic sulfoxide formation).

  • Bulking: Pour into the "Non-Halogenated Organic Solvent" carboy (unless DCM was used).

  • Rinsing: Rinse the original flask with acetone. Add the rinse to the waste carboy.

  • Cap Venting: Ensure the carboy cap is vented or not over-tightened immediately if the solution was recently reactive, though this amide is generally stable.

Scenario C: Spill Management (Small Scale < 50g)
  • Evacuate & Ventilate: If the spill is outside a hood, clear the area.

  • Absorb: Do not use water. Cover the spill with Vermiculite or Dry Sand .

  • Collect: Scoop the absorbed material into a disposal bag.

  • Deodorize: After bulk removal, wipe the surface with a 10% Bleach solution.

    • Mechanism:[2][3][4] Hypochlorite oxidizes trace thiomorpholine residues to non-volatile, odorless sulfoxides.

    • Caution: Do not use bleach on the bulk chemical, only for surface residue cleaning.

Regulatory & Compliance Context

  • EPA/RCRA: While not explicitly P-listed or U-listed, this compound falls under the "Characteristic of Ignitability" (if in solvent) or general "Toxic" criteria due to the thiomorpholine moiety.

  • Do Not Drain: The thiomorpholine ring is toxic to aquatic life (Category 2/3). Release into sewer systems is a violation of the Clean Water Act (CWA).

  • Incineration: The only acceptable destruction method is thermal oxidation at >1000°C.

References

  • PubChem. Compound Summary: Thiomorpholine Derivatives.[5] National Library of Medicine. [Link]

  • U.S. EPA. Hazardous Waste Management: Organic Chemicals. [Link]

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Personal protective equipment for handling 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one Role: Senior Application Scientist

Executive Summary

This guide defines the safety, handling, and disposal protocols for This compound (synonym: 4-Pivaloylthiomorpholine). While specific Safety Data Sheets (SDS) for this exact intermediate are often limited, its structure—a tertiary amide incorporating a sulfur-containing thiomorpholine ring—dictates a strict handling profile.

Core Hazard Assumption: Treat as a Potent Irritant and Stench Agent . Due to the thiomorpholine moiety, this compound likely possesses a characteristic sulfide odor and potential for skin sensitization. All protocols below are designed to mitigate exposure and containment failure.

Part 1: Chemical Identity & Risk Profile[1]

Parameter Technical Detail
Chemical Name This compound
Common Synonyms 4-Pivaloylthiomorpholine; 1-(4-Thiomorpholinyl)-2,2-dimethyl-1-propanone
Molecular Formula C₉H₁₇NOS
Molecular Weight ~187.30 g/mol
Physical State Likely Low-Melting Solid or Viscous Oil (depending on purity/temperature).[1][2]
Primary Hazards Skin/Eye Irritant (H315/H319) ; Stench (Sulfur-based); Potential Sensitizer .
Stability Stable under ambient conditions; sensitive to strong oxidizers.

Part 2: Personal Protective Equipment (PPE) Matrix

Zone PPE Requirement Rationale & Specification
Hand Protection Double Gloving Strategy Inner Layer: 4 mil Nitrile (Touch sensitivity).Outer Layer: 5-8 mil Nitrile or Butyl Rubber (if handling >10g).Reasoning: Sulfur compounds can permeate thin nitrile; double gloving provides a breakthrough buffer.
Respiratory Fume Hood Mandatory Primary: Handle strictly inside a certified fume hood.Secondary (Spill/Outside Hood): Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta).
Eye/Face Chemical Goggles Safety glasses are insufficient for liquids/oils that may splash. Use indirect-vent chemical goggles to seal eyes from vapors.
Body Lab Coat + Apron Standard cotton lab coat. Add a Tyvek® apron or sleeves if transferring large volumes to prevent sleeve contamination.

Part 3: Operational Handling Protocol

Storage & Stability
  • Environment: Store in a cool, dry place (2–8°C recommended to minimize odor diffusion).

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Sulfur atoms are susceptible to oxidation over time, which can alter chemical purity.

  • Secondary Containment: Store the primary vial inside a sealed jar or "over-pack" container containing activated charcoal or a desiccant to trap fugitive odors.

Weighing & Transfer Workflow

This compound presents a "Stench" risk. Do not weigh on an open benchtop balance.

  • Preparation: Place a micro-balance inside the fume hood. If this is not possible, use the "Tare-and-Transfer" method:

    • Tare a sealed vial on the open balance.

    • Move vial to hood -> Add reagent -> Seal vial.

    • Return to balance to weigh.

  • Liquid Handling: If the substance is an oil, use a positive displacement pipette or a glass syringe. Avoid standard air-displacement pipettes, which can drip or aerosolize the compound.

  • Solid Handling: If solid, use an anti-static weighing boat. Thiomorpholine derivatives can be "sticky" or waxy.

Reaction Setup
  • Venting: Ensure reaction vessels are vented through a scrubber (bleach trap) if heating is involved, to neutralize any liberated volatile sulfur species.

  • Glassware: Dedicate glassware to sulfur work if possible.

Part 4: Emergency Response & Decontamination

Decontamination Solution (The "Oxidative Kill")

Sulfur odors and residues are best neutralized by oxidation, converting the sulfide to a non-volatile sulfoxide or sulfone.

  • Recipe: 10% Sodium Hypochlorite (Bleach) solution OR dilute Hydrogen Peroxide (3%).

  • Procedure: Soak contaminated glassware/spatulas in this solution for 30 minutes before standard washing. Do not mix bleach with acid waste streams.

Spill Response Logic
  • Minor Spill (<5 mL/g):

    • Cover with absorbent pads.

    • Soak pads with 10% Bleach to neutralize odor immediately.

    • Double bag in heavy-duty waste bags.

  • Major Spill (>5 mL/g): Evacuate area. Contact EHS. Use SCBA if odor is overwhelming.

Part 5: Waste Disposal

Waste Stream Classification Instructions
Liquid Waste Non-Halogenated Organic Note: Label clearly as "Contains Sulfur/Stench" . Do not mix with oxidizers (Nitric acid) to prevent violent reaction.
Solid Waste Hazardous Solid Contaminated gloves, paper towels, and weighing boats. Double bag and seal.
Glassware Triple Rinse Rinse 3x with Acetone, then soak in Bleach bath before general washing.

Part 6: Visualizations

Figure 1: Safe Handling Workflow

A step-by-step logic flow for moving the reagent from storage to reaction, ensuring containment of odor and exposure.

HandlingWorkflow Storage Storage (Sealed, +4°C, Inert Gas) CheckState Check Physical State Storage->CheckState SolidPath Solid: Use Anti-Static Boat CheckState->SolidPath If Solid LiquidPath Liquid/Oil: Use Glass Syringe CheckState->LiquidPath If Liquid/Oil WeighSolid Weighing (Tare-Transfer Method) SolidPath->WeighSolid Reaction Reaction Setup (Vent to Bleach Scrubber) WeighSolid->Reaction WeighLiquid Weighing (In-Hood Balance) LiquidPath->WeighLiquid WeighLiquid->Reaction Decon Decontamination (Soak in 10% Bleach) Reaction->Decon Post-Process

Caption: Workflow segregating handling techniques by physical state to minimize contamination.

Figure 2: Spill Decision Matrix

Immediate decision logic for containment failure.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<5g/mL) Assess->Minor Major Major (>5g/mL) Assess->Major ActionMinor 1. Cover with Absorbent 2. Apply Bleach (Oxidize) 3. Double Bag Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Seal Doors 3. Call EHS/Hazmat Major->ActionMajor

Caption: Decision tree for spill response prioritizing containment and odor neutralization.

References

  • National Center for Biotechnology Information (PubChem). Thiomorpholine (Compound Summary). PubChem.[1] Accessed March 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.